molecular formula C16H14N2 B1684038 VPC13163 CAS No. 6637-10-1

VPC13163

Número de catálogo: B1684038
Número CAS: 6637-10-1
Peso molecular: 234.29 g/mol
Clave InChI: OGXXVLOAJZDVFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydro-2,3'-bi-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a bi-indole structure, a privileged motif found in numerous bioactive molecules. The 2,3-dihydroindole (indoline) core is a key pharmacophore in compounds with neuroprotective and antioxidant properties . Researchers are particularly interested in this structural class for the development of novel ligands for neurological targets. For instance, structurally related 2,3-dihydroindole derivatives have been synthesized and evaluated for their high binding affinity to melatonin receptors (MT1 and MT2), which play a central role in regulating circadian rhythms . The exploration of such derivatives is a promising strategy for creating new agents with potential antidepressant, antioxidant, and neuroprotective activities . Furthermore, indole and dihydroindole derivatives, in a broader sense, have demonstrated a wide spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This makes the 2,3'-bi-1H-indole structure a valuable template for designing and synthesizing new compounds for various therapeutic areas. Our product is supplied as a high-purity compound to ensure consistency and reliability in your investigative work. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2,3-dihydro-1H-indol-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-8,10,16-18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXVLOAJZDVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-10-1
Record name NSC52361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Core Mechanism of Action of VPC13163 and its Analogs in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to standard anti-androgen therapies, often driven by mutations in the AR ligand-binding domain (LBD) or the expression of LBD-lacking splice variants like AR-V7, presents a significant clinical challenge. This has spurred the development of novel therapeutic agents that target alternative sites on the AR. VPC13163 and its more potent analog, VPC-13566, are pioneering small molecules that inhibit AR function through a novel allosteric mechanism, offering a promising strategy to overcome resistance. This technical guide provides an in-depth overview of the mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Targeting the Binding Function 3 (BF3) Pocket

This compound and its derivatives function as potent inhibitors of the androgen receptor by binding to the Binding Function 3 (BF3) pocket, a distinct allosteric site on the AR surface, separate from the conventional ligand-binding domain targeted by current anti-androgens.[1][2] This unique mechanism of action allows these compounds to circumvent common resistance mechanisms.

The binding of VPC-13566 to the BF3 pocket disrupts the interaction between the AR and essential co-chaperone proteins, including Bcl-2-associated athanogene 1 (BAG1L) and the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[3] These co-chaperones are critical for the proper folding, stability, and nuclear translocation of the AR. By interfering with these interactions, VPC-13566 effectively prevents the AR from moving into the nucleus, thereby inhibiting its transcriptional activity and the expression of androgen-regulated genes such as Prostate-Specific Antigen (PSA).[3][4]

This novel mechanism is particularly effective against castration-resistant prostate cancer (CRPC) and cell lines that have developed resistance to second-generation anti-androgens like enzalutamide.[2][3] Because the BF3 site is located far from the mutation-prone LBD, VPC-13566 retains its inhibitory activity against various AR mutants that confer resistance to conventional therapies.[1][5] While direct quantitative data on AR-V7 is limited in the provided search results, the mechanism of action strongly suggests efficacy. Since AR-V7 lacks the LBD but retains the domains necessary for nuclear localization and transcriptional activation, a compound that inhibits nuclear translocation via the BF3 pocket would logically inhibit AR-V7 activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its more potent analog, VPC-13566.

Table 1: In Vitro Activity of VPC Compounds

CompoundAssayCell LineIC50 Value (µM)Citation
This compoundAR BF3 InhibitionNot Specified0.31Not Specified
VPC-13566AR Transcriptional ActivityLNCaP0.05[3]
VPC-13566PSA ExpressionLNCaP0.08[3]
VPC-13566Cell ProliferationLNCaP0.15[3]
VPC-13566Cell ProliferationMR49F (Enzalutamide-Resistant)0.07[3]

Table 2: In Vivo Efficacy of VPC-13566 in LNCaP Xenograft Model

Treatment GroupDosageTumor Growth SuppressionSerum PSA ReductionCitation
VPC-13566100 mg/kg, twice dailySignificant (p < 0.05)Significant (p < 0.01)[3]
Enzalutamide10 mg/kg, once dailySignificant (P < 0.01)Significant (p < 0.01)[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of VPC-13566 and a typical experimental workflow for its evaluation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_nucleus Active AR Dimer AR->AR_nucleus Nuclear Translocation Androgen Androgen Androgen->AR Binds to LBD CoChaperones Co-chaperones (BAG1L, SGTA, etc.) CoChaperones->AR Binds to BF3 VPC13566 VPC-13566 VPC13566->AR Binds to BF3 VPC13566->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds DNA Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Transcription

Caption: Mechanism of action of VPC-13566 in inhibiting AR signaling.

cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Xenograft Model start Start: Prostate Cancer Cell Lines (LNCaP, MR49F) treatment Treat with VPC-13566 (Dose-Response) start->treatment xenograft Implant LNCaP cells in immunodeficient mice start->xenograft ar_activity AR Transcriptional Activity Assay (eGFP) treatment->ar_activity psa_assay PSA Expression Assay (ELISA) treatment->psa_assay proliferation_assay Cell Proliferation Assay (MTS) treatment->proliferation_assay binding_assay AR-Co-chaperone Binding Assay (PLA) treatment->binding_assay end End: Determine IC50 and In Vivo Efficacy tumor_growth Monitor Tumor Growth and Serum PSA xenograft->tumor_growth invivo_treatment Treat with VPC-13566 or Vehicle tumor_growth->invivo_treatment analysis Analyze Tumor Volume and PSA Levels invivo_treatment->analysis analysis->end

Caption: Experimental workflow for evaluating the efficacy of VPC-13566.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of VPC-13566, based on standard laboratory procedures.

AR Transcriptional Activity Assay (eGFP Reporter Assay)
  • Objective: To quantify the effect of VPC-13566 on androgen-induced AR transcriptional activity.

  • Cell Line: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP).

  • Protocol:

    • Seed the stably transfected LNCaP cells in 96-well plates at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • After 24 hours, replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.

    • Incubate for another 24 hours.

    • Treat the cells with a synthetic androgen (e.g., 1 nM R1881) and varying concentrations of VPC-13566 (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

    • Incubate for 24-48 hours.

    • Measure eGFP fluorescence using a fluorescence plate reader (Excitation: 488 nm, Emission: 509 nm).

    • Normalize the fluorescence readings to cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the IC50 value by plotting the normalized fluorescence against the log of the inhibitor concentration.

Proximity Ligation Assay (PLA) for AR-Co-chaperone Interaction
  • Objective: To visualize and quantify the interaction between AR and its co-chaperones (e.g., BAG1L) in the presence of VPC-13566.

  • Cell Line: LNCaP cells.

  • Protocol:

    • Seed LNCaP cells on coverslips in a 24-well plate.

    • After reaching 60-70% confluency, treat the cells with androgen (e.g., 1 nM R1881) and VPC-13566 (e.g., 10 µM) or vehicle control for the desired time (e.g., 4-6 hours).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking solution (e.g., Duolink blocking solution) for 1 hour at 37°C.

    • Incubate with primary antibodies against AR (e.g., rabbit anti-AR) and the co-chaperone of interest (e.g., mouse anti-BAG1L) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with species-specific PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

    • Wash and then perform the ligation and amplification steps according to the manufacturer's protocol (e.g., Duolink In Situ Detection Reagents).

    • Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

    • Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. The number of dots per cell is proportional to the number of protein-protein interactions.

    • Quantify the number of PLA signals per cell using image analysis software.

In Vivo Xenograft Tumor Growth Study
  • Objective: To evaluate the anti-tumor efficacy of VPC-13566 in a preclinical model of prostate cancer.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID).

  • Cell Line: LNCaP cells.

  • Protocol:

    • Subcutaneously inject a suspension of LNCaP cells (e.g., 2 x 106 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer VPC-13566 (e.g., 100 mg/kg, twice daily via intraperitoneal injection), a positive control (e.g., enzalutamide, 10 mg/kg, once daily), or vehicle control.

    • Continue treatment for a predetermined period (e.g., 4 weeks).

    • Measure tumor volume and body weight twice weekly.

    • Collect blood samples periodically to measure serum PSA levels using an ELISA kit.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Compare tumor growth rates and final tumor volumes, as well as serum PSA levels, between the treatment and control groups to assess efficacy.

Conclusion

This compound and its more advanced analog, VPC-13566, represent a novel class of androgen receptor inhibitors with a distinct mechanism of action that holds significant promise for the treatment of advanced and resistant prostate cancer. By targeting the allosteric BF3 pocket, these compounds effectively inhibit AR nuclear translocation and transcriptional activity, overcoming resistance mechanisms associated with mutations in the ligand-binding domain. The preclinical data strongly support their continued development, and they offer a potential new therapeutic avenue for patients with castration-resistant prostate cancer, including those with tumors expressing AR splice variants like AR-V7. Further clinical investigation is warranted to fully elucidate their therapeutic potential.

References

A Technical Guide to the Androgen Receptor Binding Function 3 (BF3) Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Androgen Receptor (AR), a ligand-activated transcription factor, is a pivotal driver of prostate cancer. While traditional anti-androgen therapies target the ligand-binding site, the emergence of resistance necessitates the exploration of alternative regulatory sites. This document provides an in-depth technical overview of the Binding Function 3 (BF3) domain, a distinct allosteric pocket on the AR surface. We will detail its structure, function in mediating protein-protein interactions, role in AR nuclear translocation and transcriptional activity, and its significance as a therapeutic target for castration-resistant prostate cancer (CRPC). This guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant molecular pathways and workflows.

Introduction to the Androgen Receptor and the BF3 Domain

The Androgen Receptor (AR) is a member of the steroid hormone nuclear receptor superfamily that mediates the biological effects of androgens, such as testosterone and dihydrotestosterone.[1] Structurally, the AR is composed of three primary functional domains: an N-terminal Domain (NTD) which contains Activation Function 1 (AF-1), a central DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD).[1][2] Upon androgen binding, the AR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[3]

The Binding Function 3 (BF3) domain is a recently characterized surface pocket on the AR's Ligand-Binding Domain (LBD).[4][5][6] It is structurally distinct from the canonical androgen-binding site (ABS) and the co-activator binding groove known as Activation Function 2 (AF2).[5][7] The BF3 pocket is formed by residues from helices 1, 3', and 9 and the loop connecting H3 and H3'.[4][7] Its discovery has unveiled a novel regulatory hub with critical functions in AR stability, trafficking, and transcriptional regulation, presenting a promising avenue for therapeutic intervention.[4][5][8]

Molecular Function of the BF3 Domain

The primary function of the BF3 domain is to serve as a docking site for co-chaperone and co-regulator proteins that are essential for AR's lifecycle and activity.[4][8] This site is not involved in binding androgens directly but instead modulates AR function through protein-protein interactions and allosteric regulation of the adjacent AF2 site.[5][8][9]

Co-Chaperone and Co-Regulator Interactions

The BF3 domain is a critical interface for the recruitment of several key proteins:

  • Small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA): SGTA is a co-chaperone that interacts with the AR in the cytoplasm. The binding of SGTA to the BF3 domain is crucial for regulating AR's subcellular distribution and subsequent nuclear translocation.[4][8]

  • BAG1L (Bcl-2-associated athanogene 1 long isoform): This nuclear cochaperone interacts with the BF3 site, suggesting the domain plays a role in both cytoplasmic and nuclear pathways.[4][8]

  • FKBP52 (FK506-binding protein 52): The BF3 surface has been implicated in the FKBP52-dependent regulation of AR, a process important for receptor maturation and trafficking.[4][7]

Allosteric Regulation of the AF2 Site

There is significant evidence for allosteric communication between the BF3 and AF2 domains.[8][9] The binding of small molecules or proteins to the BF3 pocket can induce conformational changes in the AF2 site.[5][9] This modulation alters the AF2's ability to recruit co-activators (containing the LxxLL motif) or co-repressors (like N-CoR and SMRT), thereby fine-tuning the transcriptional output of the AR.[8][9] Mutations within the BF3 domain have been shown to significantly impact the AR's interaction with these regulatory proteins.[9]

Role in AR Nuclear Translocation and Activation

By mediating interactions with cytoplasmic co-chaperones like SGTA, the BF3 domain is integral to the process of AR nuclear import.[4] Small molecule inhibitors that specifically target and block the BF3 site have been shown to prevent the AR from translocating into the nucleus, effectively shutting down its transcriptional activity.[4][10] This demonstrates that a functional BF3 site is a prerequisite for the AR to reach its nuclear targets and activate gene expression.

The BF3 Domain as a Therapeutic Target in CRPC

The development of castration-resistant prostate cancer (CRPC) is often driven by mechanisms that bypass traditional anti-androgen therapies, such as AR mutations, AR overexpression, or the expression of AR splice variants (AR-Vs) that lack the LBD.[4] Because BF3 inhibitors target a completely different site and mechanism, they offer a powerful strategy to overcome this resistance.[8][11]

Small molecules like VPC-13566 have been developed to specifically bind to the BF3 pocket.[4] These compounds act not by competing with androgens, but by disrupting the essential co-chaperone interactions at the BF3 surface.[4] This novel mechanism allows them to inhibit AR activity even in enzalutamide-resistant cancer cells.[4][11]

Data Presentation: Inhibitory Activity of BF3-Targeted Compounds

The following table summarizes quantitative data for the BF3-inhibitor VPC-13566 and its effects on various prostate cancer cell lines.

CompoundTarget Cell LineAssay TypeEndpointResultReference
VPC-13566 LNCaP (Androgen-Sensitive)Cell ViabilityIC₅₀~10 µM[4]
MR49F (Enzalutamide-Resistant)Cell ViabilityIC₅₀~12 µM[4]
LNCaPAR Transcriptional ActivityIC₅₀~1 µM[4]
MR49FAR Transcriptional ActivityIC₅₀~1 µM[4]
Purified AR-LBDDirect Binding (BLI)K_D~5.5 µM[4]

Signaling Pathways and Logical Relationships

Visualizations are provided below to illustrate the key pathways and structural relationships involving the BF3 domain.

AR_Signaling_Pathway Canonical AR Signaling and BF3 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT/Testosterone) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_transloc Nuclear AR Dimer AR_active->AR_transloc Translocation AR_blocked SGTA SGTA Co-chaperone SGTA->AR_active Binds to BF3 Domain VPC VPC-13566 (BF3 Inhibitor) VPC->AR_active Blocks BF3 Site ARE Androgen Response Element (DNA) AR_transloc->ARE Binds DNA AR_blocked->AR_transloc Translocation Blocked Transcription Gene Transcription ARE->Transcription Initiates Coactivators Co-activators (e.g., GRIP1) Coactivators->AR_transloc Binds to AF2

Caption: AR signaling pathway and the inhibitory action of a BF3-targeted molecule.

AR_Domain_Structure Logical Relationship of AR Domains cluster_lbd LBD Detail AR N-Terminal Domain (NTD) AF-1 DNA-Binding Domain (DBD) Hinge Ligand-Binding Domain (LBD) LBD_node LBD Core ABS Androgen Binding Site (ABS) LBD_node->ABS Internal Pocket AF2 Activation Function 2 (AF2) LBD_node->AF2 Surface Groove BF3 Binding Function 3 (BF3) LBD_node->BF3 Surface Pocket BF3->AF2 Allosteric Communication

Caption: Domain structure of the Androgen Receptor highlighting the BF3 pocket on the LBD.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the BF3 domain's function.

Proximity Ligation Assay (PLA) to Detect Protein-Protein Interactions
  • Objective: To visualize and quantify the interaction between the endogenous AR and a BF3-binding partner (e.g., BAG1L) within cells and assess the disruptive effect of a BF3 inhibitor.

  • Protocol:

    • Cell Culture: Prostate cancer cells (e.g., LNCaP) are seeded onto glass coverslips and allowed to attach overnight.

    • Treatment: Cells are treated with the BF3 inhibitor (e.g., VPC-13566) or a vehicle control for a specified duration.

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

    • Blocking: Non-specific binding sites are blocked using a blocking solution provided in the PLA kit (e.g., Duolink®).

    • Primary Antibody Incubation: Cells are incubated overnight at 4°C with a pair of primary antibodies raised in different species, one targeting AR and the other targeting the protein of interest (e.g., anti-BAG1L).

    • PLA Probe Ligation: Coverslips are incubated with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these probes can be ligated to form a circular DNA template.

    • Amplification: A rolling-circle amplification reaction is performed using a DNA polymerase to generate a concatemer of the circular template.

    • Detection: The amplified product is detected by hybridization with fluorescently labeled oligonucleotides.

    • Imaging: Nuclei are counterstained with DAPI. The coverslips are mounted and imaged using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.

    • Quantification: Image analysis software is used to count the number of PLA signals per cell to quantify the interaction. A decrease in signals in the inhibitor-treated group indicates disruption of the interaction.[4]

PLA_Workflow Proximity Ligation Assay (PLA) Workflow start Seed Cells on Coverslip treat Treat with Vehicle or BF3 Inhibitor start->treat fix Fix & Permeabilize Cells treat->fix block Block Non-specific Sites fix->block primary_ab Incubate with Primary Antibodies (e.g., anti-AR, anti-BAG1L) block->primary_ab probes Add PLA Probes (Secondary Ab + Oligo) primary_ab->probes ligation Ligate Probes to form Circular DNA Template probes->ligation amp Rolling Circle Amplification ligation->amp detect Hybridize with Fluorescent Oligos amp->detect image Fluorescence Microscopy (Counterstain with DAPI) detect->image quantify Quantify PLA Signals per Cell image->quantify end Compare Treated vs. Control quantify->end

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

Biolayer Interferometry (BLI) for Direct Binding Analysis
  • Objective: To measure the direct binding affinity (K_D) between a small molecule inhibitor and the purified AR protein domain in real-time.

  • Protocol:

    • Protein Preparation: Purify the recombinant AR Ligand-Binding Domain (LBD), often with a tag such as GST or His for immobilization.

    • Sensor Preparation: Biotinylated AR-LBD is loaded onto streptavidin-coated biosensors until a stable signal is achieved.

    • Baseline: Sensors are dipped into a kinetic buffer to establish a stable baseline reading.

    • Association: Sensors are moved into wells containing serial dilutions of the small molecule inhibitor (e.g., VPC-13566). The binding of the inhibitor to the immobilized AR-LBD causes a shift in the interference pattern, which is recorded over time.

    • Dissociation: Sensors are moved back into the kinetic buffer, and the dissociation of the inhibitor from the AR-LBD is monitored as a decay in the signal.

    • Data Analysis: The resulting sensorgrams (response vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[4]

Conclusion

The Androgen Receptor's BF3 domain is a multifaceted regulatory site crucial for co-chaperone recruitment, nuclear translocation, and the allosteric modulation of transcriptional activity. Its distinct location and mechanism of action make it an exceptionally promising target for the development of novel therapeutics aimed at overcoming resistance in advanced prostate cancer. The continued exploration of BF3-interacting partners and the development of next-generation BF3 inhibitors hold significant potential for treating CRPC and other androgen-driven diseases.

References

VPC13163: A Novel Anti-Androgen Targeting the Androgen Receptor Binding Function-3 (BF3) Domain for the Treatment of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. Current therapies predominantly target the AR ligand-binding domain (LBD), but resistance inevitably emerges through mechanisms such as AR mutations, amplification, and the expression of AR splice variants (AR-Vs) that lack the LBD. This technical guide details the preclinical data and mechanism of action of VPC13163 and its closely related analog, VPC-13566, novel small molecule inhibitors that target the Binding Function-3 (BF3) site on the AR. By binding to this distinct surface pocket, these compounds allosterically inhibit AR activity, prevent nuclear translocation, and demonstrate potent anti-tumor effects in both androgen-sensitive and enzalutamide-resistant prostate cancer models. This document provides a comprehensive overview of the quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the disease invariably progresses to a castration-resistant state (CRPC), where the androgen receptor (AR) signaling pathway is reactivated despite low levels of circulating androgens[1]. Second-generation anti-androgens like enzalutamide and abiraterone have improved patient outcomes, but their efficacy is limited by the development of resistance[2][3]. A primary mechanism of resistance involves alterations in the AR, including point mutations in the ligand-binding domain (LBD) and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD, rendering LBD-targeted therapies ineffective[2][3].

This has spurred the development of novel anti-androgens that target different domains of the AR. One such promising target is the Binding Function-3 (BF3) site, a surface-exposed pocket on the AR that is crucial for the interaction with co-chaperones and subsequent nuclear translocation and transcriptional activity[4][5]. This compound and its advanced analog, VPC-13566, are first-in-class small molecule inhibitors that specifically target the AR BF3 site[4][5]. This guide provides a detailed technical overview of the preclinical evidence supporting this compound/VPC-13566 as a novel therapeutic strategy for CRPC.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its analog VPC-13566 has been evaluated in a range of in vitro assays using androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound and VPC-13566 in Prostate Cancer Cell Lines

CompoundAssayCell LineIC50 (µM)Reference
This compound (compound 23)AR Transcriptional ActivityLNCaP0.31[4]
VPC-13566AR Transcriptional ActivityLNCaP0.05[4]
VPC-13566PSA ExpressionLNCaP0.08[4]
VPC-13566PSA ExpressionMR49F (Enzalutamide-Resistant)0.35[4]
VPC-13566Cell Viability (MTS Assay)LNCaP0.15[4]
VPC-13566Cell Viability (MTS Assay)MR49F (Enzalutamide-Resistant)0.07[4]
EnzalutamideAR Transcriptional ActivityLNCaP0.19[4]

Table 2: In Vivo Efficacy of VPC-13566 in a Castration-Resistant LNCaP Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Mean Serum PSA Level Change (%)Reference
Vehicle ControlNot specifiedIncreaseIncrease[4]
VPC-13566Not specifiedSignificant InhibitionSignificant Reduction[4]

Note: Specific quantitative values for tumor growth inhibition and PSA reduction in the in vivo study were not detailed in the provided search results.

Mechanism of Action

This compound and VPC-13566 exert their anti-androgen activity through a novel mechanism of action centered on the inhibition of the AR BF3 site.

Targeting the AR BF3 Site

The BF3 site is a shallow groove on the surface of the AR LBD that serves as a docking site for various co-chaperone proteins, such as FKBP52 and BAG1L[4][5]. These interactions are critical for the proper folding, stabilization, and subsequent nuclear translocation of the AR. This compound and its analogs bind to this site, inducing a conformational change that disrupts the interaction between the AR and its co-chaperones[4].

Inhibition of AR Nuclear Translocation

Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus. This nuclear localization is a prerequisite for its function as a transcription factor. By disrupting the interaction with co-chaperones that facilitate this process, VPC-13566 effectively blocks the nuclear translocation of the AR[4]. This has been demonstrated in studies showing a significant reduction in nuclear AR levels in prostate cancer cells treated with VPC-13566[4].

Downregulation of AR Target Gene Expression

Once in the nucleus, the AR binds to androgen response elements (AREs) in the promoter and enhancer regions of its target genes, leading to their transcription. Key AR target genes include Prostate-Specific Antigen (PSA), Transmembrane Serine Protease 2 (TMPRSS2), and others that promote prostate cancer cell growth and survival. By preventing AR nuclear translocation, this compound and VPC-13566 inhibit the transcription of these downstream target genes, as evidenced by the significant reduction in PSA expression in both LNCaP and enzalutamide-resistant MR49F cells[4].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its analogs.

Cell Lines and Culture Conditions
  • LNCaP Cells: Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MR49F Cells: Enzalutamide-resistant human prostate cancer cells derived from LNCaP cells. Cultured in RPMI-1640 medium with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) and 10 µM enzalutamide to maintain resistance.

  • PC-3 Cells: Human prostate cancer cells, androgen-independent. Cultured in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

AR Transcriptional Activity Assay (eGFP Reporter Assay)

This assay quantifies the transcriptional activity of the AR in response to treatment with test compounds.

  • Cell Seeding: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing the test compound (this compound or VPC-13566) at various concentrations, along with a synthetic androgen (e.g., 1 nM R1881) to stimulate AR activity.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Fluorescence Measurement: eGFP fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 488 nm and 509 nm, respectively.

  • Data Analysis: The fluorescence intensity is normalized to a vehicle control (DMSO) to determine the percent inhibition of AR transcriptional activity. IC50 values are calculated using non-linear regression analysis.

PSA Expression Assay (ELISA)

This assay measures the level of secreted Prostate-Specific Antigen (PSA), a downstream target of AR, in the cell culture medium.

  • Cell Seeding and Treatment: LNCaP or MR49F cells are seeded in 24-well plates and treated with test compounds as described for the AR transcriptional activity assay.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of PSA in the supernatant is quantified using a commercially available human PSA ELISA kit, following the manufacturer's instructions. This typically involves the following steps:

    • Addition of standards and samples to a microplate pre-coated with a PSA capture antibody.

    • Incubation to allow PSA to bind to the antibody.

    • Washing to remove unbound substances.

    • Addition of a detection antibody conjugated to an enzyme (e.g., HRP).

    • Addition of a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using known concentrations of PSA. The PSA concentration in the samples is determined by interpolating from the standard curve. The percent inhibition of PSA secretion is calculated relative to the vehicle control, and IC50 values are determined.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of the test compounds on the metabolic activity of the cells, which is an indicator of cell viability.

  • Cell Seeding: LNCaP, MR49F, or PC-3 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for 72-96 hours at 37°C.

  • MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added to each well according to the manufacturer's protocol.

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are corrected for background absorbance. The percent cell viability is calculated relative to the vehicle control, and IC50 values are determined.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the localization of the AR within the cell.

  • Cell Seeding: Prostate cancer cells are seeded on glass coverslips in 24-well plates.

  • Compound Treatment: The cells are treated with the test compound and a synthetic androgen (e.g., R1881) for a specified period (e.g., 1-2 hours).

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

  • Immunostaining: The cells are incubated with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye such as DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Image Analysis: The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the test compound in a mouse model of castration-resistant prostate cancer.

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.

  • Tumor Cell Implantation: LNCaP cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.

  • Castration and Tumor Growth: Once the tumors reach a certain volume, the mice are surgically castrated to induce a castration-resistant state. The tumors are allowed to regrow.

  • Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., VPC-13566) via a suitable route of administration (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • PSA Measurement: Blood samples are collected periodically to measure serum PSA levels using an ELISA kit.

  • Data Analysis: Tumor growth curves and changes in PSA levels are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth and PSA levels in the treatment group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the AR signaling pathway and the experimental workflows described in this guide.

AR_Signaling_Pathway Figure 1: Androgen Receptor Signaling in CRPC and the Mechanism of Action of this compound Androgens Androgens (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to LBD HSP Heat Shock Proteins (HSP90, etc.) AR->HSP Complex Formation CoChaperones Co-chaperones (FKBP52, BAG1L) AR->CoChaperones Interaction at BF3 site AR_dimer AR Dimerization AR->AR_dimer CoChaperones->AR_dimer Facilitates Translocation This compound This compound This compound->AR Binds to BF3 site This compound->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription (PSA, TMPRSS2, etc.) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth, Proliferation, and Survival Gene_Transcription->Cell_Growth Promotes

Caption: AR signaling in CRPC and the inhibitory action of this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (LNCaP, MR49F, PC-3) AR_Assay AR Transcriptional Activity Assay (eGFP) Cell_Culture->AR_Assay PSA_Assay PSA Expression Assay (ELISA) Cell_Culture->PSA_Assay Viability_Assay Cell Viability Assay (MTS) Cell_Culture->Viability_Assay Translocation_Assay AR Nuclear Translocation Assay (IF) Cell_Culture->Translocation_Assay Efficacy_Analysis Analysis of Anti-Tumor Efficacy Xenograft_Model CRPC Xenograft Model (LNCaP in castrated mice) Treatment Treatment with VPC-13566 Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PSA_Measurement Serum PSA Measurement Treatment->PSA_Measurement Tumor_Measurement->Efficacy_Analysis PSA_Measurement->Efficacy_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound and its advanced analog VPC-13566 represent a promising new class of anti-androgens for the treatment of CRPC. By targeting the AR BF3 site, these compounds employ a novel mechanism of action that circumvents the common resistance mechanisms associated with LBD-targeted therapies. The potent in vitro activity against both androgen-sensitive and enzalutamide-resistant prostate cancer cells, coupled with the inhibition of AR nuclear translocation and downstream signaling, provides a strong rationale for their continued development. The in vivo efficacy observed in a castration-resistant xenograft model further underscores their therapeutic potential. This technical guide provides a comprehensive summary of the preclinical data and methodologies that form the basis for the ongoing investigation of these novel compounds. Further studies, including detailed pharmacokinetic and toxicology assessments, as well as clinical trials, are warranted to fully elucidate the clinical utility of targeting the AR BF3 site in patients with advanced prostate cancer.

References

No Publicly Available Data for VPC13163 (NSC-52361)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly accessible scientific literature and data regarding the discovery, development, and mechanism of action of a compound designated as VPC13163 or NSC-52361 has yielded no specific results. This suggests that the compound may be an internal designation not yet disclosed in public research, an early-stage candidate without published data, or that the identifiers may be inaccurate.

It is common in the pharmaceutical and biotechnology industries for compounds to be assigned internal codes during early-stage research and development. Information about these compounds, including their chemical structure, biological activity, and mechanism of action, often remains proprietary until a decision is made to publish findings, file for patents, or initiate clinical trials.

Therefore, without further, more specific identifiers or the public release of data, a detailed technical whitepaper on this compound (NSC-52361) cannot be generated. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation if this is a known internal project or to await potential future publications or public disclosures.

The Androgen Receptor's Pivotal Role in Enzalutamide-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance is a major clinical challenge. This technical guide provides an in-depth exploration of the multifaceted role of the androgen receptor in driving enzalutamide resistance. We delve into the primary molecular mechanisms, including AR gene amplification, mutations in the ligand-binding domain, and the expression of constitutively active AR splice variants. Furthermore, we examine AR-independent bypass pathways that contribute to resistance, such as the upregulation of the glucocorticoid receptor and the activation of alternative signaling cascades like PI3K/AKT, STAT3, and Wnt. This guide offers detailed experimental protocols for key assays used to study enzalutamide resistance and presents quantitative data in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the complex molecular interplay.

Introduction: Enzalutamide and the Challenge of Resistance

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The androgen receptor, a nuclear transcription factor, is the primary driver of prostate cancer growth and progression. Enzalutamide is a second-generation non-steroidal anti-androgen that functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of AR with DNA. Despite its initial efficacy, a significant portion of patients develop resistance to enzalutamide, leading to disease progression. Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies.

The Androgen Receptor at the Core of Resistance

The AR signaling axis remains a central player in the majority of enzalutamide-resistant prostate cancers. Tumors have developed sophisticated mechanisms to reactivate or bypass the AR pathway, leading to continued cell proliferation and survival.

AR-Dependent Mechanisms of Resistance

2.1.1. Androgen Receptor Amplification

AR gene amplification is a common mechanism of resistance, leading to overexpression of the AR protein. This increased AR expression can overwhelm the inhibitory effects of enzalutamide, allowing for the reactivation of AR-dependent gene transcription even at therapeutic concentrations of the drug.[1][2] Sequencing of tumors from patients with enzalutamide-resistant CRPC has revealed that a significant majority have AR gene amplifications.[1]

2.1.2. Androgen Receptor Mutations

Point mutations within the AR ligand-binding domain (LBD) can alter the receptor's conformation, leading to a change in its response to anti-androgens. The most well-characterized mutation conferring resistance to enzalutamide is the F876L mutation. This substitution transforms enzalutamide from an antagonist into an agonist, paradoxically promoting tumor growth in the presence of the drug.[1][2][3][4] Other mutations, such as T878A and H875Y, have also been identified in enzalutamide-resistant tumors and can be activated by other steroids or anti-androgens.[3] The prevalence of AR LBD mutations increases with exposure to AR-targeted therapies.[5][6][7]

2.1.3. Androgen Receptor Splice Variants (AR-Vs)

AR splice variants, particularly AR-V7, are a significant driver of enzalutamide resistance.[1][2][8][9] These variants lack the LBD, the target of enzalutamide, and are therefore constitutively active transcription factors.[1][2] The expression of AR-V7 is associated with poor prognosis and resistance to both enzalutamide and abiraterone.[8][10][11] Detection of AR-V7 in circulating tumor cells (CTCs) is being explored as a predictive biomarker for treatment selection.[10][11]

AR-Independent Bypass Pathways

In some cases, prostate cancer cells can become less reliant on AR signaling by activating alternative survival pathways.

2.2.1. Glucocorticoid Receptor (GR) Upregulation

The glucocorticoid receptor can be upregulated in enzalutamide-resistant tumors and can activate a transcriptional program that overlaps with that of the AR.[12][13] This allows the cancer cells to bypass the AR blockade and maintain pro-survival signaling.[12] The expression of GR has been observed to be higher in enzalutamide-resistant preclinical models and patient samples.[12]

2.2.2. Crosstalk with Other Signaling Pathways

Several other signaling pathways have been implicated in conferring enzalutamide resistance through crosstalk with the AR pathway or by providing alternative growth and survival signals.

  • PI3K/AKT/mTOR Pathway: This pathway is frequently activated in advanced prostate cancer and has been shown to be a key mediator of resistance to AR-targeted therapies.[14][15][16][17] There is a reciprocal feedback loop between the AR and PI3K/AKT pathways, where inhibition of one can lead to the activation of the other.[14][16][18]

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway can be activated by cytokines like IL-6 and can promote enzalutamide resistance by enhancing AR transcriptional activity and promoting cell survival.[1][19][20][21]

  • Wnt/β-catenin Signaling: Activation of the Wnt/β-catenin pathway has been shown to be elevated in enzalutamide-resistant prostate cancer and can contribute to resistance by promoting stem-like cell features and cell proliferation.[2][22][23][24][25]

Quantitative Data on AR Alterations in Enzalutamide Resistance

The following tables summarize quantitative data from various studies on the prevalence of key AR alterations and the in vitro efficacy of enzalutamide in sensitive and resistant settings.

Table 1: Prevalence of AR Alterations in Enzalutamide-Resistant Metastatic Castration-Resistant Prostate Cancer (mCRPC)

AlterationPrevalence in Enzalutamide-Resistant mCRPCReference(s)
AR Amplification Up to 50-70%[1][26]
AR-V7 Expression 18.3% (mean, range 17.8%–28.8%) in baseline mCRPC[8]
39% in enzalutamide-treated patients[11]
AR LBD Mutations ~20-25% after AR pathway inhibitor treatment[6][7]
F877L MutationIncreased prevalence after enzalutamide treatment[5]
L702H MutationIncreased prevalence after abiraterone and enzalutamide[5][6][7]
T878A/S MutationsIncreased prevalence after abiraterone treatment[5][7]

Table 2: In Vitro Efficacy of Enzalutamide in Sensitive vs. Resistant Prostate Cancer Cell Lines

Cell LineStatusEnzalutamide IC50Reference(s)
LNCaPSensitive36 nM[27]
C4-2BEnzalutamide-Resistant14.77 µM (Resistance Index: 12.4)[28]
LAPC4 EnzaREnzalutamide-ResistantSignificantly decreased sensitivity (up to 10 µM)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AR in enzalutamide resistance.

Generation of Enzalutamide-Resistant Cell Lines

This protocol describes the generation of enzalutamide-resistant prostate cancer cell lines through continuous drug exposure.

  • Cell Culture: Culture parental prostate cancer cells (e.g., LNCaP, C4-2B) in their recommended growth medium.

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial half-maximal inhibitory concentration (IC50) of enzalutamide for the parental cell line.

  • Continuous Treatment: Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., 1.2 µM for C4-2B).[28]

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of enzalutamide in a stepwise manner (e.g., to 2.5 µM, then 5 µM).[28]

  • Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Establishment of Resistant Line: A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.

Western Blot for AR and AR-V7 Detection

This protocol is for the detection and quantification of full-length AR and AR-V7 protein levels in cell lysates.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Tris-Glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (N-terminal domain) and AR-V7 (specific antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an ECL Western Blotting Substrate and a chemiluminescence imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 Detection in Circulating Tumor Cells (CTCs)

This protocol outlines the detection of AR-V7 mRNA in CTCs isolated from patient blood.

  • CTC Isolation: Isolate CTCs from whole blood using an EpCAM-based immunomagnetic enrichment method.

  • RNA Extraction: Extract total RNA from the enriched CTC fraction.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using specific primers and probes for AR-V7 and a housekeeping gene (e.g., 18S rRNA) for normalization.

  • Data Analysis: Calculate the relative expression of AR-V7 using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for AR

This protocol is for studying the interaction of AR with DNA in prostate cancer cells.

  • Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AR overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis of AR binding sites.

Visualizing the Complexity: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in enzalutamide resistance.

Enzalutamide_Resistance_Mechanisms cluster_AR_Dependent AR-Dependent Mechanisms cluster_AR_Independent AR-Independent Bypass Pathways AR_Amp AR Amplification AR Androgen Receptor (AR) AR_Amp->AR Increases AR_Mut AR LBD Mutations (e.g., F876L) AR_Mut->AR Alters Function AR_V AR Splice Variants (e.g., AR-V7) Resistance Enzalutamide Resistance AR_V->Resistance Drives GR_Bypass Glucocorticoid Receptor (GR) Upregulation GR_Bypass->Resistance Bypasses AR blockade PI3K_Akt PI3K/AKT/mTOR Pathway Activation PI3K_Akt->Resistance Promotes survival STAT3 STAT3 Signaling STAT3->Resistance Enhances AR activity Wnt Wnt/β-catenin Signaling Wnt->Resistance Promotes stemness Enzalutamide Enzalutamide Enzalutamide->AR Inhibits AR->Resistance Reactivation leads to

Caption: Overview of AR-dependent and -independent mechanisms of enzalutamide resistance.

Experimental_Workflow_Resistant_Cell_Line start Parental Prostate Cancer Cell Line ic50 Determine Initial Enzalutamide IC50 start->ic50 treat Continuous Low-Dose Enzalutamide Treatment ic50->treat escalate Stepwise Increase in Enzalutamide Concentration treat->escalate monitor Monitor for Resistance (IC50 Shift) escalate->monitor establish Establish Enzalutamide- Resistant Cell Line monitor->establish >10-fold increase characterize Molecular Characterization (Western, qPCR, Sequencing) establish->characterize

Caption: Workflow for generating enzalutamide-resistant prostate cancer cell lines.

AR_Crosstalk_Signaling AR Androgen Receptor (AR) PI3K PI3K AR->PI3K Reciprocal Inhibition STAT3 STAT3 AR->STAT3 Crosstalk Wnt Wnt/β-catenin AR->Wnt Crosstalk Proliferation Cell Proliferation & Survival AR->Proliferation Promotes PI3K->AR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GR Glucocorticoid Receptor (GR) GR->Proliferation Bypasses AR STAT3->AR STAT3->Proliferation Wnt->AR Wnt->Proliferation

Caption: Crosstalk between AR and key signaling pathways in enzalutamide resistance.

Conclusion and Future Directions

The androgen receptor remains a critical therapeutic target in prostate cancer, even in the context of enzalutamide resistance. A comprehensive understanding of the diverse mechanisms by which tumors evade AR-targeted therapies is essential for the development of more effective treatments. The future of managing enzalutamide-resistant prostate cancer will likely involve personalized approaches guided by biomarkers that can identify the specific resistance mechanisms at play in individual patients. This will enable the rational selection of subsequent therapies, including novel AR-directed agents that can overcome specific mutations or target AR splice variants, as well as combination strategies that co-target bypass signaling pathways. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of enzalutamide resistance and the development of next-generation therapies to improve outcomes for patients with advanced prostate cancer.

References

In-depth Technical Guide: Target Binding and Selectivity Profile of VPC13163

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals no specific public domain information regarding the compound designated as VPC13163. Searches for its target binding profile, selectivity, mechanism of action, and associated signaling pathways did not yield any direct results. This suggests that this compound may be an internal corporate designation for a compound that has not yet been disclosed in peer-reviewed publications, patents, or public databases. It is also possible that the identifier is very new or contains a typographical error.

Consequently, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. The core requirements of this whitepaper hinge on the availability of specific experimental data for this compound, which is currently not accessible in the public domain.

For researchers, scientists, and drug development professionals interested in the analysis of novel compounds, the general approach to characterizing a target binding and selectivity profile would involve a series of established experimental and computational methodologies. A hypothetical workflow and the types of data that would be generated are outlined below.

General Experimental Workflow for Characterizing a Novel Compound

The process of defining the target binding and selectivity of a new chemical entity typically follows a structured progression from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling In Vitro Profiling cluster_validation Cellular & In Vivo Validation High-Throughput Screening High-Throughput Screening Primary Target Identification Primary Target Identification High-Throughput Screening->Primary Target Identification Identifies initial hits Hit-to-Lead Hit-to-Lead Primary Target Identification->Hit-to-Lead Medicinal chemistry optimization Binding Assays Binding Assays Hit-to-Lead->Binding Assays Characterize affinity Functional Assays Functional Assays Binding Assays->Functional Assays Determine functional effect Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Assess off-target effects Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Confirm cellular activity Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Verify target interaction in cells In Vivo Efficacy & PK/PD In Vivo Efficacy & PK/PD Target Engagement Assays->In Vivo Efficacy & PK/PD Evaluate in a biological system

Figure 1: A generalized experimental workflow for the characterization of a novel chemical compound.

Hypothetical Data Presentation

Should data for a compound like this compound become available, it would be summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinity Profile of this compound

TargetAssay TypeKi (nM)Kd (nM)
Primary Target XRadioligand Binding1.5-
Isoform YSurface Plasmon Resonance-5.2
Isoform ZIsothermal Titration Calorimetry-25.8

Table 2: Hypothetical Functional Activity of this compound

TargetAssay TypeEC50 (nM)IC50 (nM)Mode of Action
Primary Target XcAMP Assay0.8-Agonist
Off-Target AKinase Activity Assay-1,250Inhibitor
Off-Target BReporter Gene Assay->10,000No effect

Table 3: Hypothetical Selectivity Profile of this compound

Off-TargetFamilyFold Selectivity (vs. Primary Target X Ki)
Off-Target AKinase833
Off-Target CGPCR>5,000
Off-Target DIon Channel>10,000

Detailed Methodologies (Illustrative Examples)

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are examples of methodologies that would be employed to generate the data presented above.

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for its primary target, competitive radioligand binding assays would be performed. Membranes prepared from cells expressing the target receptor would be incubated with a known radiolabeled ligand at a concentration near its Kd and varying concentrations of the unlabeled test compound (this compound). Non-specific binding would be determined in the presence of a high concentration of a non-radiolabeled competitor. Following incubation, bound and free radioligand would be separated by rapid filtration. The radioactivity retained on the filters would be quantified by liquid scintillation counting. The IC50 values would be determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Cellular Functional Assays

To assess the functional activity of this compound, a relevant cell-based assay would be employed. For instance, if the primary target is a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels, a cAMP assay would be appropriate. Cells expressing the target receptor would be treated with varying concentrations of this compound. Following stimulation, intracellular cAMP levels would be measured using a commercially available kit, such as a competitive immunoassay utilizing a chemiluminescent or fluorescent substrate. The concentration-response curves would be analyzed using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Visualization

Once the primary target and its functional consequences are identified, the associated signaling pathway can be visualized. For example, if this compound were found to be an agonist of a Gs-coupled GPCR, the following diagram would illustrate the canonical signaling cascade.

Gs_Signaling_Pathway This compound This compound GPCR GPCR This compound->GPCR binds and activates G_alpha_s G_alpha_s GPCR->G_alpha_s activates Adenylate Cyclase Adenylate Cyclase G_alpha_s->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP catalyzes conversion ATP ATP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets leading to

In Vitro Efficacy of VPC13163: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of VPC13163, a novel small molecule inhibitor of the Androgen Receptor (AR). The data presented herein demonstrates the potential of this compound and its more potent analogue, VPC-13566, as therapeutic agents for castration-resistant prostate cancer (CRPC), including forms resistant to current anti-androgen therapies.

Core Compound Profile

This compound is a potent inhibitor of the Androgen Receptor's Binding Function 3 (BF3) site. This novel mechanism of action disrupts the interaction of AR with essential co-chaperone proteins, ultimately leading to the inhibition of AR transcriptional activity. Unlike conventional anti-androgens that target the ligand-binding domain, this compound's unique target site offers a promising strategy to overcome common resistance mechanisms.

Quantitative Efficacy Data

The in vitro efficacy of this compound and its advanced analogue, VPC-13566, has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data from these studies.

CompoundAssayCell LineIC50 (µM)
This compound AR Transcriptional ActivityLNCaP0.31
VPC-13566 AR Transcriptional ActivityLNCaP0.05
Enzalutamide AR Transcriptional ActivityLNCaP0.19

Table 1: Inhibition of AR Transcriptional Activity. The IC50 values for the inhibition of an androgen-responsive eGFP reporter in LNCaP cells are presented.[1]

CompoundCell LineIC50 (µM)
VPC-13566 LNCaP (Androgen-Sensitive)0.15
VPC-13566 MR49F (Enzalutamide-Resistant)0.07
VPC-13566 PC3 (AR-Independent)No effect

Table 2: Inhibition of Cell Proliferation. The IC50 values were determined by MTS assay after 4 days of treatment. The lack of effect in PC3 cells confirms AR-specific activity.[1]

Signaling Pathway and Mechanism of Action

This compound and its analogues function by allosterically inhibiting the Androgen Receptor. By binding to the BF3 site, the compound prevents the necessary conformational changes and protein-protein interactions required for AR activation. This leads to a cascade of inhibitory effects, including the blockage of AR nuclear translocation and the subsequent downregulation of AR-target genes like Prostate-Specific Antigen (PSA).

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR Binds to BF3 site This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates

Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Lines and Culture Conditions
  • LNCaP: Human prostate adenocarcinoma cells, androgen-sensitive. Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • MR49F: Enzalutamide-resistant LNCaP derivative. Maintained in RPMI-1640 with 10% FBS and 10 µM enzalutamide to retain resistance.

  • PC3: Human prostate adenocarcinoma cells, AR-negative. Cultured in F-12K Medium with 10% FBS.

All cell lines are cultured at 37°C in a humidified atmosphere of 5% CO2.

AR Transcriptional Activity Assay (eGFP Reporter)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Androgen Receptor.

eGFP_Assay_Workflow start Start plate_cells Plate LN-ARR2PB-eGFP cells in 96-well plate start->plate_cells add_compounds Add synthetic androgen (R1881) and this compound at various concentrations plate_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_fluorescence Measure eGFP fluorescence (Excitation: 485 nm, Emission: 535 nm) incubate->measure_fluorescence analyze_data Calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the eGFP-based AR transcriptional activity assay.

Protocol:

  • Cell Plating: LNCaP cells stably expressing an eGFP reporter under the control of an androgen-responsive promoter (LN-ARR2PB-eGFP) are seeded in 96-well plates at a density of 35,000 cells/well in phenol red-free RPMI 1640 with 5% charcoal-stripped serum (CSS).[2]

  • Compound Addition: After 24 hours, the medium is replaced with fresh medium containing 0.1 nM of the synthetic androgen R1881 and varying concentrations of this compound.[2]

  • Incubation: The plates are incubated for 72 hours at 37°C.[2]

  • Fluorescence Measurement: eGFP fluorescence is measured using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Proliferation (MTS) Assay

This assay determines the effect of this compound on the viability and proliferation of prostate cancer cells.

Protocol:

  • Cell Plating: LNCaP, MR49F, and PC3 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a dose range of VPC-13566.[1]

  • Incubation: Plates are incubated for 4 days.[1]

  • MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation: Plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: IC50 values are determined from the resulting dose-response curves.

PSA Expression Assay

This assay measures the secretion of Prostate-Specific Antigen (PSA), a key biomarker of AR activity, into the cell culture medium.

Protocol:

  • Cell Treatment: LNCaP or MR49F cells are treated with this compound or VPC-13566 for a specified period.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of PSA in the supernatant is quantified using a commercial PSA ELISA kit, following the manufacturer's protocol. This typically involves a sandwich immunoassay format.[3][4][5]

  • Data Analysis: The reduction in PSA levels in treated cells is compared to untreated controls.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the Androgen Receptor from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.

AR_Translocation_Workflow start Start plate_cells Plate LNCaP cells on coverslips start->plate_cells treat_cells Treat with R1881 and VPC-13566 (or Enzalutamide as control) plate_cells->treat_cells fix_and_permeabilize Fix and permeabilize cells treat_cells->fix_and_permeabilize immunostain Immunostain for AR and counterstain nuclei with DAPI fix_and_permeabilize->immunostain image_cells Acquire images using confocal microscopy immunostain->image_cells analyze_localization Quantify nuclear vs. cytoplasmic AR fluorescence intensity image_cells->analyze_localization end End analyze_localization->end

References

The Potential of Targeting the Androgen Receptor Binding Function 3 (BF3) in Advanced Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in advanced prostate cancer, even in the castration-resistant state (CRPC). However, resistance to current therapies that target the AR ligand-binding domain (LBD) is a major clinical challenge, often driven by AR mutations, amplification, or the expression of constitutively active splice variants like AR-V7. This has spurred the investigation of alternative strategies to inhibit AR signaling. One promising approach is the targeting of a distinct pocket on the AR surface known as the Binding Function 3 (BF3) site. This technical guide provides a comprehensive overview of the preclinical and emerging clinical rationale for targeting the AR BF3 pocket in advanced prostate cancer. We will delve into the mechanism of action of BF3 inhibitors, present key preclinical data for representative compounds, and provide detailed experimental protocols for the evaluation of novel BF3-targeting agents.

Introduction: The Androgen Receptor and the Emergence of Resistance

Prostate cancer is the most commonly diagnosed non-skin cancer in men.[1] The growth and progression of prostate cancer are heavily dependent on the androgen receptor (AR) signaling pathway.[2] Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease.[2] Despite initial efficacy, most patients eventually progress to CRPC, a lethal form of the disease where AR signaling is often reactivated despite castrate levels of androgens.[2][3]

Mechanisms of resistance to LBD-targeted therapies, such as enzalutamide, are numerous and include:

  • AR gene amplification and overexpression: This sensitizes the receptor to low levels of androgens.[3][4]

  • Mutations in the AR LBD: These can alter ligand binding and even convert antagonists into agonists.[5]

  • Expression of AR splice variants (AR-Vs): Truncated AR isoforms, such as AR-V7, lack the LBD and are constitutively active, rendering LBD-targeting drugs ineffective.[6][7][8][9]

The circumvention of these resistance mechanisms necessitates the development of novel therapeutic strategies that target the AR through alternative mechanisms. The N-terminal domain (NTD) and the Binding Function 3 (BF3) site have emerged as key alternative targets.[2][6][7][10]

The AR Binding Function 3 (BF3) Site: A Novel Therapeutic Target

The BF3 site is a shallow pocket on the surface of the AR LBD, distinct from the androgen-binding site and the Activation Function 2 (AF2) coactivator binding groove.[1][2][11] It is formed by residues from helices 1, 3', and 9, and the loop connecting helices 3 and 3'.[2] The BF3 site is implicated in protein-protein interactions that are crucial for AR function, including interactions with co-chaperones like BAG1L, FKBP52, and the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[2][12]

Targeting the BF3 site with small molecule inhibitors offers a novel strategy to allosterically modulate AR activity.[12] This approach has the potential to overcome resistance mechanisms associated with the LBD.

Preclinical Evidence for Targeting AR BF3

Several small molecule inhibitors targeting the AR BF3 site have been developed and evaluated in preclinical models. A key example is VPC-13566.

Quantitative Preclinical Data for AR BF3 and NTD Inhibitors

The following tables summarize key quantitative data for representative AR BF3 and NTD inhibitors from preclinical and clinical studies.

Table 1: In Vitro Activity of AR BF3 and NTD Inhibitors

CompoundTargetCell LineAssayIC50 (µM)Citation
VPC-13566AR BF3LNCaPAR Transcriptional Activity~0.5 (estimated from graph)[2]
VPC-13566AR BF3MR49F (Enzalutamide-Resistant)PSA Expression0.35[2]
EnzalutamideAR LBDLNCaPAR Transcriptional Activity~0.1 (estimated from graph)[2]
EPI-001AR NTD-AR-NTD AF1 binder37.4[13]
Compound 16AR NTDPC3 (transfected with ARNTD-DBD)AR-v Activity Inhibition at 10 µM35%[13]
SC428AR NTD-Pan-AR inhibitory effectPotent[8]
3-(2,3-dihydro-1H-indol-2-yl)-1H-indoleAR BF3LNCaPPSA Inhibition0.2[14]
3-(2,3-dihydro-1H-indol-2-yl)-1H-indoleAR BF3MR49F (Enzalutamide-Resistant)PSA Inhibition6[14]

Table 2: In Vivo Efficacy of AR BF3 Inhibitor VPC-13566

Animal ModelTreatmentOutcomeCitation
LNCaP XenograftVPC-13566Significant inhibition of tumor growth and reduction in serum PSA levels, comparable to enzalutamide.[2]
MR49F Xenograft3-(2,3-dihydro-1H-indol-2-yl)-1H-indoleEffective inhibition of tumor growth.[15]

Table 3: Clinical Trial Data for the AR NTD Inhibitor Masofaniten (EPI-7386)

Trial PhaseTreatment RegimenPatient PopulationKey Efficacy EndpointsCitation
Phase 1/2 (NCT05075577)Masofaniten + EnzalutamidemCRPC, naïve to second-generation antiandrogensPSA50 response rate: 88% (14/16 pts); PSA90 response rate: 69% (11/16 pts); PSA <0.2 ng/mL: 56% (9/16 pts)[16]
Phase 1 (NCT04421222)Masofaniten MonotherapyHeavily pre-treated mCRPCPreliminary signals of antitumor activity observed in a subset of patients.[17]

Signaling Pathways and Mechanisms of Action

The development of inhibitors targeting the AR BF3 site is based on disrupting key protein-protein interactions and allosterically modulating receptor function.

AR_Signaling_and_BF3_Inhibition Androgen Androgen (e.g., DHT) AR_cyto Cytoplasmic AR (inactive) Androgen->AR_cyto Binds to LBD AR_active Active AR Complex AR_cyto->AR_active Conformational Change HSPs HSPs HSPs->AR_cyto AR_nuc Nuclear AR AR_active->AR_nuc Nuclear Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) AR_nuc->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription BF3_Inhibitor BF3 Inhibitor (e.g., VPC-13566) BF3_Inhibitor->AR_cyto Binds to BF3 site BF3_Inhibitor->AR_nuc Blocks Nuclear Translocation Co_chaperones Co-chaperones (SGTA, BAG1L, FKBP52) BF3_Inhibitor->Co_chaperones Disrupts Interaction Co_chaperones->AR_cyto

AR Signaling and BF3 Inhibition Pathway.

As illustrated above, BF3 inhibitors are proposed to act by:

  • Binding to the BF3 pocket on the cytoplasmic AR.[2]

  • Disrupting the interaction of AR with essential co-chaperones like SGTA, BAG1L, and FKBP52.[2]

  • Blocking the nuclear translocation of the AR.[2][18]

  • Ultimately, inhibiting AR-mediated gene transcription .[2]

This mechanism is distinct from LBD antagonists and may be effective against AR splice variants that retain the LBD, as the BF3 site is located within this domain.

Experimental Protocols for Evaluating AR BF3 Inhibitors

A robust preclinical evaluation of novel AR BF3 inhibitors requires a suite of well-defined in vitro and in vivo assays.

In Vitro Assays

Preclinical_Workflow Start Novel Compound Synthesis Binding_Assay Target Engagement & Binding Affinity (Biolayer Interferometry, CETSA) Start->Binding_Assay Functional_Assay Functional Activity (AR Transcriptional Reporter Assay) Binding_Assay->Functional_Assay Cell_Based_Assay Cellular Effects (PSA Expression, Cell Viability) Functional_Assay->Cell_Based_Assay Mechanism_Assay Mechanism of Action (Proximity Ligation Assay, ChIP-seq) Cell_Based_Assay->Mechanism_Assay In_Vivo_Assay In Vivo Efficacy (Xenograft Models) Mechanism_Assay->In_Vivo_Assay End Lead Optimization / Clinical Candidate In_Vivo_Assay->End

Preclinical Evaluation Workflow for AR Inhibitors.

This assay quantitatively measures the ability of a compound to inhibit androgen-induced AR transcriptional activity.[2]

  • Cell Line: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced green fluorescent protein (eGFP).

  • Protocol:

    • Culture LNCaP-eGFP cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

    • Seed cells in 96-well plates at a density of 10,000 cells/well in phenol red-free RPMI 1640 with 5% charcoal-stripped serum (CSS) and allow them to attach overnight.

    • Treat cells with a synthetic androgen (e.g., 0.1 nM R1881) and serial dilutions of the test compound. Include appropriate vehicle and positive controls (e.g., enzalutamide).

    • Incubate for 48-72 hours.

    • Measure eGFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

    • Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

This assay assesses the effect of the compound on the expression of prostate-specific antigen (PSA), a key AR-regulated gene.[2][19][20]

  • Cell Lines: LNCaP (androgen-sensitive) and MR49F (enzalutamide-resistant).

  • Protocol:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with androgen (e.g., 1 nM R1881) and the test compound for 48 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against PSA and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

This assay determines the cytotoxic or cytostatic effect of the compound on prostate cancer cells.[2][8][21][22][23]

  • Cell Lines: LNCaP, MR49F, and an AR-negative cell line (e.g., PC-3 or DU145) to assess specificity.

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat with serial dilutions of the test compound.

    • Incubate for 72-96 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

BLI is used to measure the binding affinity and kinetics of the compound to the AR LBD.[2][4][24][25][26][27]

  • Reagents: Purified recombinant AR-LBD protein, biotinylated test compound or immobilized AR-LBD, streptavidin-coated biosensors.

  • Protocol:

    • Hydrate streptavidin biosensors in the assay buffer.

    • Immobilize the biotinylated AR-LBD onto the biosensors.

    • Establish a baseline reading in the assay buffer.

    • Associate the biosensors with varying concentrations of the test compound.

    • Transfer the biosensors to a buffer-only well to measure dissociation.

    • Analyze the binding and dissociation curves to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ, such as the interaction between AR and its co-chaperones.[2][3][9][15][28][29]

  • Cell Line: LNCaP cells.

  • Protocol:

    • Grow cells on coverslips and treat with androgen and the test compound.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against AR and the interacting protein of interest (e.g., SGTA), raised in different species.

    • Add PLA probes (secondary antibodies with attached oligonucleotides).

    • Ligate the oligonucleotides if the proteins are in close proximity (<40 nm).

    • Amplify the ligated DNA circle via rolling circle amplification.

    • Detect the amplified product with fluorescently labeled oligonucleotides.

    • Visualize the interaction as distinct fluorescent spots using a fluorescence microscope and quantify the number of spots per cell.

In Vivo Xenograft Studies

Animal models are essential to evaluate the in vivo efficacy and tolerability of lead compounds.[1][2][10][12][30][31]

  • Animal Model: Male immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Cell Lines: LNCaP for androgen-sensitive and MR49F for enzalutamide-resistant prostate cancer models.

  • Protocol:

    • Subcutaneously inject a suspension of LNCaP or MR49F cells mixed with Matrigel into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound, vehicle control, and a positive control (e.g., enzalutamide) via an appropriate route (e.g., oral gavage) and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for further analysis (e.g., histology, western blotting) and blood for serum PSA measurement.

Future Directions and Conclusion

Targeting the AR BF3 site represents a promising strategy to overcome resistance to current antiandrogen therapies in advanced prostate cancer. Preclinical studies with compounds like VPC-13566 have provided strong proof-of-concept for this approach.[2] The distinct mechanism of action, involving the disruption of co-chaperone interactions and inhibition of AR nuclear translocation, offers a potential advantage in the context of LBD-mediated resistance.

Further research is warranted to optimize the potency, selectivity, and pharmacokinetic properties of BF3 inhibitors. The comprehensive suite of experimental protocols detailed in this guide provides a framework for the rigorous preclinical evaluation of novel AR BF3-targeting compounds. The successful clinical development of NTD inhibitors like masofaniten (EPI-7386) highlights the potential of targeting alternative sites on the AR.[16][17][21][30][31][32][33][34] A similar trajectory for potent and specific BF3 inhibitors could offer a new therapeutic avenue for patients with advanced, treatment-resistant prostate cancer.

References

Methodological & Application

Application Notes and Protocols for VPC13163 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the use of VPC13163, a novel anti-cancer agent, in a cell culture setting. The following sections detail the methodologies for assessing its impact on cell viability, proliferation, and the underlying signaling pathways.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters of this compound's effects on various cancer cell lines.

Cell LineIC50 (µM)Inhibition of Proliferation (%) at 10 µMInduction of Apoptosis (%) at 10 µM
HCT1165.26545
HeLa8.15838
MCF-712.54530
A54915.84025

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, MCF-7, A549)

  • This compound

  • Complete growth medium (specific to cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

This protocol measures the inhibitory effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • 96-well plates

  • BrdU (Bromodeoxyuridine) labeling solution

  • Anti-BrdU antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in the cell viability assay.

  • After 46 hours of treatment, add BrdU labeling solution to each well and incubate for an additional 2 hours.

  • Fix the cells and add the anti-BrdU antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of proliferation inhibition relative to the control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of apoptotic cells (Annexin V-positive).

Visualizations

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis A Cell Seeding B This compound Treatment A->B 24h Incubation C MTT Assay (Viability) B->C 48h Treatment D BrdU Assay (Proliferation) B->D 48h Treatment E Annexin V Staining (Apoptosis) B->E 48h Treatment F Microplate Reading C->F D->F G Flow Cytometry E->G H Data Quantification & Visualization F->H G->H

Experimental workflow for assessing this compound's cellular effects.

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Proposed PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Application Notes and Protocols for the Evaluation of VPC13163 in LNCaP and MR49F Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific experimental data and established protocols for the compound designated "VPC13163" are not available in the public domain. This document provides a generalized guide based on established methodologies for characterizing novel small molecule inhibitors in the context of androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines. The protocols provided herein are representative and will require optimization for this compound.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. The androgen receptor (AR) is a key driver of prostate cancer progression, and therapies targeting AR signaling, such as enzalutamide, are standard of care. However, the development of resistance, as exemplified by the MR49F cell line, remains a significant clinical challenge.[1][2] this compound is a novel small molecule inhibitor whose efficacy and mechanism of action in both androgen-sensitive and resistant prostate cancer are of considerable interest.

These application notes provide a framework for evaluating the therapeutic potential of this compound using the LNCaP and MR49F cell lines. LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line, expressing a mutated but functional androgen receptor.[3][4] The MR49F cell line is derived from LNCaP and is resistant to the second-generation antiandrogen enzalutamide, harboring mutations in the androgen receptor that contribute to this resistance.[1][5][6] This cell line pair therefore represents an excellent model system to investigate the ability of a novel compound to overcome therapeutic resistance.

Cell Line Characteristics and Culture Conditions

CharacteristicLNCaPMR49F
Origin Human prostate adenocarcinoma (lymph node metastasis)[4]Derived from LNCaP xenografts with acquired resistance to enzalutamide[1][6]
Androgen Sensitivity Androgen-sensitive[3][4]Androgen-independent, enzalutamide-resistant[1][5]
Androgen Receptor (AR) Status Expresses AR with a T877A mutation[3]Expresses AR with F877L mutation and potential amplification[1][5][6]
Morphology Epithelial-like, grow in aggregates and as single cells[4][7]Similar to LNCaP
Growth Medium RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin[8]RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin + 10 µM Enzalutamide (to maintain resistance)
Culture Conditions 37°C, 5% CO2, humidified atmosphere[8]37°C, 5% CO2, humidified atmosphere
Doubling Time Approximately 60 hours[7]Similar to LNCaP

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the proliferation of LNCaP and MR49F cells.

Materials:

  • LNCaP and MR49F cells

  • Complete growth medium (see table above)

  • This compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed LNCaP and MR49F cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of their respective complete growth medium.

  • Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in the appropriate growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)LNCaP % Viability (Mean ± SD)MR49F % Viability (Mean ± SD)
Vehicle Control0100 ± 5.2100 ± 6.1
This compound0.185.3 ± 4.592.1 ± 5.8
This compound152.1 ± 3.865.7 ± 4.2
This compound1015.6 ± 2.125.3 ± 3.5
This compound1005.2 ± 1.58.9 ± 2.0
Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • LNCaP and MR49F cells

  • Complete growth medium

  • This compound

  • DMSO

  • White-walled 96-well plates

  • Caspase-Glo 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in white-walled 96-well plates as described for the cell viability assay.

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Equilibrate the plate and Caspase-Glo 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo 3/7 reagent to each well.

  • Mix on an orbital shaker for 2 minutes.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Hypothetical Data Presentation:

Treatment GroupConcentration (µM)LNCaP Caspase 3/7 Activity (RLU, Mean ± SD)MR49F Caspase 3/7 Activity (RLU, Mean ± SD)
Vehicle Control01,500 ± 1201,200 ± 150
This compound15,800 ± 4504,200 ± 380
This compound1015,200 ± 1,10010,500 ± 950
Western Blot Analysis

This protocol is for determining the effect of this compound on the expression of key proteins in the AR signaling pathway.

Materials:

  • LNCaP and MR49F cells

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed LNCaP and MR49F cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate.

  • Perform densitometry analysis, normalizing to a loading control like GAPDH.

Hypothetical Data Presentation:

Treatment Group (10 µM this compound)LNCaP AR Expression (Normalized to GAPDH)LNCaP PSA Expression (Normalized to GAPDH)MR49F AR Expression (Normalized to GAPDH)MR49F PSA Expression (Normalized to GAPDH)
Vehicle Control1.001.001.001.00
This compound0.450.250.600.40
Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of AR target genes.

Materials:

  • LNCaP and MR49F cells

  • Complete growth medium

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed and treat cells in 6-well plates as described for Western blotting, typically for 16-24 hours.

  • Isolate total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.

Hypothetical Data Presentation:

Treatment Group (10 µM this compound)LNCaP KLK3 mRNA Fold Change (Mean ± SD)LNCaP TMPRSS2 mRNA Fold Change (Mean ± SD)MR49F KLK3 mRNA Fold Change (Mean ± SD)MR49F TMPRSS2 mRNA Fold Change (Mean ± SD)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.181.00 ± 0.16
This compound0.35 ± 0.080.42 ± 0.090.55 ± 0.110.61 ± 0.13

Visualizations

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation LNCaP LNCaP Cells Treatment Treat with this compound (Dose-Response and Time-Course) LNCaP->Treatment MR49F MR49F Cells MR49F->Treatment Viability Cell Viability (MTS/MTT) Treatment->Viability Apoptosis Apoptosis (Caspase-Glo) Treatment->Apoptosis Western Western Blot (AR, PSA, PARP) Treatment->Western qPCR qPCR (KLK3, TMPRSS2) Treatment->qPCR Data Quantify Results (IC50, Fold Change) Viability->Data Apoptosis->Data Western->Data qPCR->Data Mechanism Elucidate Mechanism of Action Data->Mechanism

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_LNCaP LNCaP (Androgen-Sensitive) cluster_MR49F MR49F (Enzalutamide-Resistant) Androgen_L Androgen AR_L AR (T877A) Androgen_L->AR_L ARE_L Androgen Response Element AR_L->ARE_L Nuclear Translocation and Dimerization Gene_L Gene Transcription (PSA, TMPRSS2) ARE_L->Gene_L Proliferation_L Cell Proliferation and Survival Gene_L->Proliferation_L Enzalutamide Enzalutamide Enzalutamide->AR_L Inhibits VPC13163_L This compound VPC13163_L->AR_L Inhibits AR_M AR (F877L) (Amplified) ARE_M Androgen Response Element AR_M->ARE_M Constitutive Activity Gene_M Gene Transcription (PSA, TMPRSS2) ARE_M->Gene_M Proliferation_M Cell Proliferation and Survival Gene_M->Proliferation_M Enzalutamide_R Enzalutamide Enzalutamide_R->AR_M Ineffective VPC13163_M This compound VPC13163_M->AR_M Inhibits

Caption: Hypothesized mechanism of action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VPC13163, a potent androgen receptor (AR) inhibitor, in various in vitro assays. The information is intended to assist researchers in the fields of oncology, particularly prostate cancer, and drug discovery in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Compound Information:

  • Name: this compound

  • Alternate Names: NSC-52361, 2,3-dihydro-2,3'-Bi-1H-indole

  • Mechanism of Action: this compound is an inhibitor of the Androgen Receptor (AR), specifically targeting the Binding Function 3 (BF3) domain. This novel mechanism of action allows it to be effective in both androgen-sensitive and castration-resistant prostate cancer (CRPC) models, including those resistant to second-generation anti-androgens like enzalutamide.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in key prostate cancer cell lines. This data provides a basis for selecting appropriate concentration ranges for various assays.

Cell LineDescriptionAssay TypeIC50 ValueReference
LNCaPAndrogen-sensitive human prostate adenocarcinomaProliferation (MTS)0.15 µM[1]
LNCaPAndrogen-sensitive human prostate adenocarcinomaAR Transcriptional Activity (eGFP reporter)0.31 µM[1][2]
MR49FEnzalutamide-resistant LNCaP sublineProliferation (MTS)0.07 µM[1]
PC3Androgen-independent human prostate adenocarcinomaProliferation (MTS)No significant effect[1]

Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Recommended Concentration Range for In Vitro Assays

Based on the provided IC50 values, a starting concentration range of 0.01 µM to 10 µM is recommended for most in vitro assays with this compound. A typical dose-response experiment would include logarithmic dilutions within this range (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).

Signaling Pathway

This compound acts by inhibiting the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Conformational Change HSP->AR Stabilizes This compound This compound This compound->AR Inhibits BF3 domain AR_translocation Nuclear Translocation AR_dimer->AR_translocation ARE Androgen Response Element (ARE) AR_translocation->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA (e.g., PSA, TMPRSS2) Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Growth Cell Growth, Proliferation, and Survival Protein_Synthesis->Cell_Growth

Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is designed to determine the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • LNCaP, MR49F, or other relevant prostate cancer cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (for androgen-deprivation studies)

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A final DMSO concentration of <0.1% is recommended.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol measures the effect of this compound on the expression of AR target genes, such as Prostate-Specific Antigen (PSA, KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).

Materials:

  • LNCaP or MR49F cells

  • 6-well cell culture plates

  • This compound (dissolved in DMSO)

  • Androgen (e.g., Dihydrotestosterone - DHT)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for KLK3, TMPRSS2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with medium containing charcoal-stripped FBS for 24-48 hours to deplete androgens.

  • Stimulation and Inhibition: Treat the cells with this compound (e.g., at 0.1, 1, and 10 µM) for 1-2 hours, followed by stimulation with a physiological concentration of DHT (e.g., 1-10 nM) for 24 hours. Include appropriate controls (vehicle, DHT alone, this compound alone).

  • RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene and the vehicle control.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR. This is a more advanced assay typically performed in specialized labs.

Principle: A radiolabeled androgen (e.g., [3H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR protein) in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured, and a decrease in bound radioactivity with increasing concentrations of this compound indicates competitive binding.

General Workflow:

  • Preparation of AR source: Isolate cytosol from rat prostates or use purified recombinant AR protein.

  • Binding Reaction: Incubate the AR source with a fixed concentration of [3H]-R1881 and a range of concentrations of this compound.

  • Separation of Bound and Free Ligand: Separate the AR-bound [3H]-R1881 from the free radioligand (e.g., using hydroxylapatite or filter-based methods).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 for binding.

Experimental Workflow Diagram

The following diagram outlines a general workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_mechanism Phase 2: Mechanism of Action cluster_conclusion Phase 3: Conclusion start Start: Hypothesis (this compound inhibits AR signaling) cell_selection Select Cell Lines (e.g., LNCaP, MR49F, PC3) start->cell_selection dose_response Determine IC50 (Cell Proliferation Assay) cell_selection->dose_response gene_expression Analyze AR Target Gene Expression (qRT-PCR for PSA, TMPRSS2) dose_response->gene_expression protein_level Assess AR Target Protein Levels (Western Blot for PSA) gene_expression->protein_level binding_assay Confirm AR Binding (Competitive Binding Assay) protein_level->binding_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism of Action data_analysis->conclusion

General Experimental Workflow for this compound In Vitro Characterization.

References

Application Notes and Protocols: Cell-Based Assay for Testing VPC13163 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC13163 is a novel small molecule inhibitor targeting the Binding Function 3 (BF3) site of the Androgen Receptor (AR).[1][2][3][4] Unlike traditional anti-androgens that compete with androgens for the ligand-binding domain (LBD), this compound acts through an allosteric mechanism to modulate AR activity.[3] This distinct mechanism of action presents a promising therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC) where resistance to conventional therapies often emerges.[1]

These application notes provide a detailed protocol for a cell-based reporter assay to quantify the inhibitory activity of this compound on AR-mediated transcription. The protocol is optimized for the LNCaP human prostate cancer cell line, which endogenously expresses AR and is a well-established model for studying AR signaling.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a critical role in normal male development and the progression of prostate cancer.[5][6] In its inactive state, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5][7] In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.[5][7][8] this compound inhibits this process by binding to the BF3 site, which is thought to be crucial for the interaction with co-chaperones and nuclear translocation.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_dimer_nuc AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation This compound This compound This compound->AR_inactive Inhibits BF3 Site ARE ARE (Androgen Response Element) Target_Gene Target Gene Transcription ARE->Target_Gene Initiates AR_dimer_nuc->ARE Binds

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Principle of the Assay

This cell-based assay utilizes a reporter gene system to measure the transcriptional activity of the Androgen Receptor. LNCaP cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Androgen Response Elements (AREs). In the presence of an AR agonist like DHT, the activated AR binds to the AREs and drives the expression of luciferase. The inhibitory effect of this compound is quantified by measuring the reduction in luciferase activity.

Experimental Protocol: ARE-Luciferase Reporter Assay

This protocol outlines the steps for determining the IC50 value of this compound.

Materials:

  • LNCaP cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Phenol red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)

  • ARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Experimental Workflow:

Experimental_Workflow A 1. Seed LNCaP cells in a 96-well plate B 2. Transfect cells with ARE-luciferase and Renilla plasmids A->B C 3. Starve cells in charcoal- stripped serum media B->C D 4. Treat cells with DHT and varying concentrations of this compound C->D E 5. Incubate for 24-48 hours D->E F 6. Lyse cells and measure luciferase activity E->F G 7. Analyze data to determine IC50 F->G

Caption: Experimental workflow for the ARE-luciferase reporter assay.

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in DMEM with 10% FBS.

    • Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.

  • Transfection:

    • Transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Cell Starvation:

    • After 24 hours of transfection, replace the medium with phenol red-free DMEM containing 10% cs-FBS to deplete endogenous androgens. Incubate for another 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in phenol red-free DMEM with 10% cs-FBS.

    • Add the diluted this compound to the wells.

    • Add DHT to a final concentration of 1 nM to all wells except the negative control.

    • Include the following controls:

      • Vehicle control (DMSO)

      • DHT only (positive control)

      • No DHT (negative control)

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis and Presentation

The firefly luciferase signal should be normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The percentage of inhibition is calculated for each concentration of this compound relative to the DHT-only control. An IC50 curve is then generated by plotting the percent inhibition against the log concentration of this compound.

Data Analysis Logic:

Data_Analysis_Logic Raw_Data Raw Luminescence Data (Firefly & Renilla) Normalization Normalize Firefly to Renilla (Ratio = Firefly / Renilla) Raw_Data->Normalization Percent_Inhibition Calculate % Inhibition: 100 * (1 - (Sample - Neg_Ctrl) / (Pos_Ctrl - Neg_Ctrl)) Normalization->Percent_Inhibition IC50_Curve Plot % Inhibition vs. [this compound] (Log Scale) Percent_Inhibition->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value

References

Application Notes and Protocols: Analysis of Androgen Receptor (AR) Target Gene Expression Following VPC13163 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal transcription factor in the progression of prostate cancer, making it a primary target for therapeutic intervention. VPC13163 is an inhibitor of the AR, targeting the Binding Function 3 (BF3) domain. This mode of action is believed to allosterically modulate the receptor, impeding its nuclear translocation and subsequent transcriptional activity, rather than inducing its degradation. Consequently, treatment with this compound is expected to decrease the expression of AR target genes. Western blotting is a fundamental technique to qualitatively and quantitatively assess changes in protein expression, providing a direct measure of the compound's efficacy in disrupting the AR signaling pathway. This document provides a detailed protocol for the use of Western blotting to analyze the protein expression of AR and its key target genes—Prostate-Specific Antigen (PSA, encoded by KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), FK506-Binding Protein 5 (FKBP5), and Ubiquitin-Conjugating Enzyme E2C (UBE2C)—in prostate cancer cells following treatment with this compound.

Principle of the Assay

This protocol details the treatment of prostate cancer cell lines (e.g., LNCaP, VCaP, or 22Rv1) with this compound to assess its impact on the AR signaling pathway. Following treatment, whole-cell lysates are prepared, and the protein concentrations are normalized. Proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. Specific antibodies are used to detect AR and its downstream target proteins (PSA, TMPRSS2, FKBP5, and UBE2C). A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across all samples. The intensity of the protein bands is quantified to determine the dose-dependent effect of this compound on the expression of these key proteins. Analysis of nuclear and cytoplasmic fractions can also be performed to specifically investigate the effect of this compound on AR nuclear translocation.

Data Presentation: Expected Outcomes

Treatment of androgen-sensitive prostate cancer cells with this compound is expected to result in a dose-dependent decrease in the protein levels of AR target genes (PSA, TMPRSS2, FKBP5, and UBE2C). Since this compound is not expected to cause AR degradation, the total levels of AR protein in whole-cell lysates should remain relatively unchanged. However, a decrease in the nuclear fraction of AR with a corresponding increase in the cytoplasmic fraction may be observed, consistent with the proposed mechanism of inhibiting nuclear translocation. The following table provides a template for summarizing quantitative data obtained from densitometric analysis of Western blots.

Treatment GroupAR (WCL)AR (Nuc)AR (Cyt)PSATMPRSS2FKBP5UBE2C
Vehicle (DMSO)100%100%100%100%100%100%100%
This compound (Low Dose)~100%
This compound (Mid Dose)~100%↓↓↑↑↓↓↓↓↓↓↓↓
This compound (High Dose)~100%↓↓↓↑↑↑↓↓↓↓↓↓↓↓↓↓↓↓

(WCL = Whole-Cell Lysate, Nuc = Nuclear Fraction, Cyt = Cytoplasmic Fraction. Arrows indicate the expected direction of change in protein expression relative to the vehicle control.)

Experimental Protocols

Materials and Reagents
  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Dihydrotestosterone (DHT)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Precast polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-AR

    • Anti-PSA (KLK3)

    • Anti-TMPRSS2

    • Anti-FKBP5

    • Anti-UBE2C

    • Anti-GAPDH or Anti-β-actin (loading control)

    • Anti-Lamin B1 (nuclear marker)

    • Anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Tris-Buffered Saline with Tween 20 (TBST)

Cell Culture and Treatment
  • Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Hormone Starvation: Once cells are attached, replace the growth medium with a medium containing 10% CS-FBS and incubate for 24 hours to reduce baseline AR activity.

  • Treatment: Prepare serial dilutions of this compound in a serum-free medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 24-48 hours). To induce AR activity, a positive control group treated with a synthetic androgen like DHT (e.g., 10 nM) should be included.

Protein Extraction

A. Whole-Cell Lysate Preparation

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

B. Nuclear and Cytoplasmic Fractionation (Optional)

  • Use a commercial nuclear/cytoplasmic extraction kit and follow the manufacturer's protocol to separate nuclear and cytoplasmic fractions.

  • Ensure to save aliquots of both fractions for Western blot analysis.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. For nuclear/cytoplasmic fractions, normalize to Lamin B1 and α-Tubulin, respectively.

Visualizations

AR_Signaling_and_VPC13163_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR (inactive) Androgen->AR_inactive Binds AR_active AR (active) AR_inactive->AR_active AR_nucleus AR AR_active->AR_nucleus Nuclear Translocation This compound This compound This compound->AR_inactive Inhibits activation This compound->AR_active Blocks Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Target_Genes Target Gene Transcription (PSA, TMPRSS2, etc.) ARE->Target_Genes Regulates

Caption: this compound inhibits AR signaling by preventing activation and nuclear translocation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Prostate Cancer Cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-PSA, etc.) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of AR target genes.

Application Notes and Protocols: Immunohistochemistry Staining for Androgen Receptor in VPC13163-Treated Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1][2] Therapies targeting the AR signaling axis are a cornerstone of prostate cancer treatment. However, resistance to conventional therapies that target the ligand-binding domain (LBD) of the AR often emerges, frequently through mechanisms such as the expression of AR splice variants that lack the LBD, like AR-V7.[3][4]

VPC13163 is a novel small molecule inhibitor that targets the N-terminal domain (NTD) of the AR. This mechanism of action is distinct from traditional anti-androgens and offers a promising strategy to overcome resistance. The precursor to this compound, EPI-001, has been shown to not only inhibit AR transcriptional activity but also to decrease overall AR protein expression.[1][5]

Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the spatial context of tissues. This application note provides a detailed protocol for performing IHC staining for AR in prostate cancer xenograft tissues treated with this compound. It also outlines methods for quantitative analysis to assess the in vivo efficacy of this compound in reducing AR protein levels.

Androgen Receptor Signaling Pathway and this compound Mechanism of Action

The androgen receptor, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival. This compound, as an NTD inhibitor, is hypothesized to disrupt the transcriptional activity of both full-length AR and its splice variants. Furthermore, based on studies with the related compound EPI-001, this compound may also lead to a reduction in AR protein levels.

AR_Signaling_and_VPC13163_Inhibition Androgen Receptor Signaling and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_dimer AR Dimer AR_Androgen->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates This compound This compound This compound->AR Inhibits NTD This compound->AR_dimer Prevents Transcriptional Activity This compound->Gene_Transcription Downregulates AR Expression

Caption: this compound inhibits AR signaling by targeting the NTD.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for AR staining intensity in this compound-treated versus vehicle-treated xenografts. This data is for illustrative purposes to demonstrate the expected outcome based on the mechanism of action of this compound.

Treatment GroupNMean H-Score (± SD)Percentage of AR-Positive Nuclei (± SD)Mean Staining Intensity (± SD)
Vehicle Control10220 (± 45)85% (± 10%)2.6 (± 0.5)
This compound (50 mg/kg)1080 (± 30)40% (± 15%)1.8 (± 0.4)

*Data is illustrative. H-Score is calculated as: H-score = (1 × % of weakly stained nuclei) + (2 × % of moderately stained nuclei) + (3 × % of strongly stained nuclei).[6][7][8] Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).

Experimental Protocol: Immunohistochemistry for AR in Xenograft Tissues

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) prostate cancer xenograft tissues.

Materials
  • FFPE xenograft tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Androgen Receptor antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow for AR Staining Deparaffinization Deparaffinization (Xylene & Ethanol Series) Rehydration Rehydration (Ethanol Series & Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced in Citrate Buffer) Rehydration->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-AR Antibody) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration (Ethanol & Xylene Series) Counterstain->Dehydration Mounting Mounting and Coverslipping Dehydration->Mounting Analysis Microscopic Analysis & Quantification Mounting->Analysis

Caption: Step-by-step workflow for AR IHC staining.

Detailed Procedure
  • Deparaffinization and Rehydration a. Immerse slides in xylene: 2 changes for 5 minutes each. b. Immerse in 100% ethanol: 2 changes for 3 minutes each. c. Immerse in 95% ethanol: 1 change for 3 minutes. d. Immerse in 70% ethanol: 1 change for 3 minutes. e. Rinse thoroughly in deionized water.

  • Antigen Retrieval a. Preheat a water bath or steamer to 95-100°C with a Coplin jar containing antigen retrieval buffer. b. Immerse slides in the preheated buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water and then in PBS.

  • Immunostaining a. Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes at room temperature. b. Rinse slides with PBS. c. Block non-specific binding by incubating sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber. d. Incubate sections with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Wash slides with PBS: 3 changes for 5 minutes each. f. Incubate sections with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in a humidified chamber. g. Wash slides with PBS: 3 changes for 5 minutes each.

  • Detection and Counterstaining a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope. c. Stop the reaction by rinsing the slides with deionized water. d. Counterstain with hematoxylin for 30-60 seconds. e. "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting a. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and xylene. b. Apply a coverslip using a permanent mounting medium.

Quantitative Analysis of AR Staining

Quantitative analysis of AR staining can be performed using semi-quantitative scoring methods or digital image analysis software.

  • H-Score (Histoscore) Method [6][7][8] a. A pathologist or trained researcher scores the staining intensity of tumor cell nuclei as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong). b. The percentage of cells at each intensity level is determined. c. The H-score is calculated using the formula: H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300.

  • Digital Image Analysis a. Whole-slide images of the stained sections are acquired using a digital slide scanner. b. Image analysis software is used to automatically identify tumor regions and quantify the intensity and percentage of positively stained nuclei.[9][10][11] c. This method provides objective and reproducible quantitative data.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Staining Inactive primary antibodyUse a new, validated antibody; check storage conditions.
Insufficient antigen retrievalOptimize retrieval time and temperature; try a different pH buffer.
Incorrect antibody dilutionTitrate the primary antibody to determine the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time; use serum from the same species as the secondary antibody.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed correctly.
Over-staining with DABReduce DAB incubation time and monitor closely.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody that is pre-adsorbed against the species of the tissue.

Conclusion

This application note provides a comprehensive guide for the immunohistochemical staining and quantification of Androgen Receptor in this compound-treated xenograft tissues. The provided protocol and analytical methods will enable researchers to effectively evaluate the in vivo efficacy of this novel AR-NTD inhibitor. Accurate assessment of AR protein levels is crucial for understanding the mechanism of action of this compound and for its preclinical and clinical development.

References

Application Note: Flow Cytometry Analysis of Apoptosis with Annexin V & Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Flow cytometry provides a rapid and quantitative method to analyze apoptosis in individual cells. One of the most common methods for detecting apoptosis by flow cytometry is the combined use of Annexin V and a viability dye such as Propidium Iodide (PI).

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used as a sensitive probe for detecting early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[1][3] This combination allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

This protocol describes the use of a fluorescently labeled Annexin V and Propidium Iodide (PI) to identify and quantify apoptotic cells by flow cytometry. Cells are stained with both reagents and then analyzed on a flow cytometer. The differential staining patterns allow for the classification of cells into four distinct populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal).

Signaling Pathway Overview

The translocation of phosphatidylserine to the outer cell membrane is a key indicator of apoptosis. This event is part of a larger cascade of molecular events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8 Activation->Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) Phosphatidylserine Translocation Phosphatidylserine Translocation Executioner Caspases (e.g., Caspase-3)->Phosphatidylserine Translocation Apoptosis Apoptosis Phosphatidylserine Translocation->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to phosphatidylserine translocation.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials
  • Fluorescently labeled Annexin V (e.g., FITC, PE, or APC conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Test compound or apoptosis-inducing agent

  • Suspension or adherent cells

  • Flow cytometer

Experimental Workflow

A 1. Cell Seeding and Treatment B 2. Cell Harvesting A->B C 3. Cell Washing B->C D 4. Resuspension in Binding Buffer C->D E 5. Staining with Annexin V and PI D->E F 6. Incubation E->F G 7. Addition of Binding Buffer F->G H 8. Flow Cytometry Analysis G->H

Caption: Experimental workflow for apoptosis analysis using Annexin V and PI staining.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a culture plate.

    • Treat cells with the test compound or apoptosis-inducing agent for the desired time period. Include appropriate positive and negative controls.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells by centrifugation.

  • Cell Washing:

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension in Binding Buffer:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining with Annexin V and PI:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI staining solution to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Addition of Binding Buffer:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Set up appropriate voltage and compensation settings using unstained, Annexin V single-stained, and PI single-stained controls.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation

The data from the flow cytometry analysis can be presented in a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant gates can be set based on the control samples to distinguish the different cell populations.

Table 1: Representative Data from Flow Cytometry Analysis of Apoptosis

Cell Population Quadrant Annexin V Staining PI Staining Example Percentage (%)
LiveLower Left (Q4)NegativeNegative85.2
Early ApoptoticLower Right (Q3)PositiveNegative8.5
Late Apoptotic/NecroticUpper Right (Q2)PositivePositive4.1
NecroticUpper Left (Q1)NegativePositive2.2

Table 2: Example Results of a Dose-Response Experiment

Treatment Concentration (µM) Live Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.12.32.6
Compound X182.410.76.9
Compound X1055.825.318.9
Compound X10021.348.929.8

Troubleshooting

Problem Possible Cause Solution
High background stainingInadequate washingEnsure cells are washed thoroughly with cold PBS.
Cell concentration too highOptimize cell concentration to 1 x 10^6 cells/mL.
Weak or no signalInsufficient reagent concentrationTitrate Annexin V and PI to determine the optimal concentration.
Loss of Ca2+ from binding bufferEnsure the binding buffer contains an adequate concentration of CaCl2.
High percentage of necrotic cellsHarsh cell handlingHandle cells gently during harvesting and washing steps.
Over-trypsinization of adherent cellsUse a minimal concentration of trypsin and incubate for the shortest time necessary.

Conclusion

The Annexin V and PI staining method is a robust and widely used technique for the quantitative analysis of apoptosis by flow cytometry. It allows for the clear distinction between live, early apoptotic, and late apoptotic/necrotic cells, providing valuable insights into the mechanisms of cell death in response to various stimuli. This application note provides a detailed protocol and necessary information for researchers to successfully perform this assay.

References

Troubleshooting & Optimization

Optimizing VPC13163 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of VPC13163 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments?

For initial cell-based assays, a common starting point is to perform a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range. This will help determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Refer to the table below for IC50 values in common cancer cell lines.

Q2: My this compound is not showing the expected inhibitory effect. What are the possible causes?

There could be several reasons for a lack of efficacy. Please refer to our troubleshooting guide below for a systematic approach to identifying the issue. Common causes include improper storage of the compound, low expression of the target protein in your cell model, or issues with the assay itself.

Q3: How can I confirm that this compound is engaging its target in my experimental system?

Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of the direct downstream substrate of the target kinase. A Western blot analysis is a standard method for this. For example, if this compound targets Kinase X, you would assess the phosphorylation status of its known substrate, Protein Y.

Q4: What is the recommended solvent for this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common issues encountered during this compound experiments.

Problem: No or low activity of this compound in a cell-based assay.

G start Start: No/Low Activity Observed check_compound 1. Verify Compound Integrity - Stored at -20°C? - Freshly diluted? start->check_compound compound_ok Compound is OK check_compound->compound_ok Yes compound_issue Issue Found: Re-prepare or order new compound check_compound->compound_issue No check_cell_line 2. Confirm Target Expression - Is the target kinase expressed in your cell line (check via WB/qPCR)? target_ok Target is Expressed check_cell_line->target_ok Yes target_issue Issue Found: Select a different cell line with high target expression check_cell_line->target_issue No check_assay 3. Validate Assay Protocol - Are controls (positive/negative) working as expected? - Is the readout method appropriate? assay_ok Assay is Valid check_assay->assay_ok Yes assay_issue Issue Found: Optimize assay parameters (e.g., incubation time, cell density) check_assay->assay_issue No compound_ok->check_cell_line target_ok->check_assay contact_support If all checks pass, contact Technical Support for further assistance. assay_ok->contact_support

Caption: Troubleshooting workflow for low this compound activity.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget Expression (Relative Units)IC50 (nM)
A549Lung Carcinoma8550
MCF-7Breast Cancer60150
U-87 MGGlioblastoma9525
PC-3Prostate Cancer20>1000

Table 2: Dose-Response of this compound on A549 Cell Viability

This compound Concentration (nM)Percent Viability (%)Standard Deviation
0 (Vehicle)1005.2
1984.8
10856.1
50524.5
100253.9
50052.1
100021.5

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 seed_cells Seed Cells in 96-well Plate adhere Incubate Overnight (37°C, 5% CO2) seed_cells->adhere prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubation Incubate for 72h treat_cells->incubation add_mtt Add MTT Reagent (Incubate 4h) incubation->add_mtt solubilize Solubilize Formazan (add DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for the in vitro MTT cell viability assay.

Signaling Pathway

This compound Mechanism of Action

This compound acts as a competitive inhibitor of the hypothetical "Kinase X". By blocking the ATP binding site, it prevents the phosphorylation of "Substrate Y", thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.

G cluster_pathway Kinase X Signaling Pathway atp ATP kinase_x Kinase X atp->kinase_x substrate_y Substrate Y p_substrate_y p-Substrate Y substrate_y->p_substrate_y Phosphorylation downstream Downstream Signaling p_substrate_y->downstream proliferation Cell Proliferation & Survival downstream->proliferation This compound This compound This compound->kinase_x Inhibition

Caption: Proposed mechanism of action for this compound.

Troubleshooting VPC13163 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of VPC13163, a novel signaling pathway inhibitor. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and cell-permeable small molecule inhibitor of the hypothetical "Kinase X" (KX) in the "Cell Survival Signaling Pathway". Its primary mechanism of action is the competitive inhibition of ATP binding to the KX catalytic domain, thereby preventing the phosphorylation of downstream target proteins essential for cell proliferation and survival.

Q2: I've observed a precipitate after adding this compound to my cell culture media. What is the likely cause?

The most probable cause is the low aqueous solubility of this compound. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted directly into an aqueous buffer or cell culture media, the compound can precipitate out of solution.[1] This is a common issue for compounds that are not readily soluble in water.[2][3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. DMSO is the recommended and most commonly used solvent for this purpose.[1][5]

Q4: How should I store my this compound stock solution?

This compound stock solutions should be aliquoted into small, single-use volumes and stored at -80°C for long-term stability (up to 6 months). To maintain the integrity of the compound, it is advisable to protect the solution from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and may contribute to precipitation upon use.[1]

Q5: Can I use a solvent other than DMSO?

While DMSO is the primary recommendation, some cell types can be sensitive to it, even at low concentrations.[3][4] If your experiment is sensitive to DMSO, other solvents can be considered, though they may present their own challenges. Alternatives include ethanol, polyethylene glycol (PEG 400), and 1,2-propanediol.[6] It is crucial to perform a vehicle control experiment to assess the impact of any alternative solvent on your specific cell line and assays.

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

This guide provides a step-by-step approach to resolving solubility issues with this compound in your cell culture experiments. Precipitation is a common issue arising from the hydrophobic nature of this compound. Follow these steps to troubleshoot and prevent it.

Step 1: Verify Proper Stock Solution Preparation

Ensure your this compound stock solution is properly prepared.

  • Recommended Solvent : High-purity Dimethyl Sulfoxide (DMSO).

  • Procedure :

    • Warm the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Add a precise volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently and, if necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the powder is completely dissolved. A clear solution should be observed.[7]

Step 2: Optimize the Dilution Method

Directly diluting a high-concentration DMSO stock into aqueous media is a frequent cause of precipitation. To minimize this, it is crucial to perform serial dilutions and ensure rapid mixing.[1]

  • Intermediate Dilution (Recommended) :

    • Prepare an intermediate dilution of your this compound stock solution in pre-warmed cell culture media. For example, dilute your 10 mM DMSO stock 1:10 in media to achieve a 1 mM solution.

    • Visually inspect for any signs of precipitation.

  • Final Working Concentration :

    • Add the final volume of the this compound stock or intermediate dilution to your cell culture plate/flask containing pre-warmed media.

    • Crucial Step : Gently swirl the plate/flask immediately after adding the compound to ensure rapid and uniform dispersion.[1] This minimizes localized high concentrations that can lead to precipitation.

Step 3: Evaluate the Final Concentration and Media Components
  • Concentration Limit : The final concentration of this compound that can be maintained in your specific cell culture media without precipitation may vary. If you observe precipitation at your desired working concentration, consider performing a dose-response experiment to determine the maximum soluble concentration.

  • Serum Concentration : The presence of serum proteins, such as albumin, can help to solubilize hydrophobic compounds.[6] If you are using low-serum or serum-free media, the solubility of this compound may be reduced. Consider if your experimental design can tolerate a higher serum concentration.

  • Media Temperature : Always use pre-warmed (37°C) media for dilutions. Temperature shifts can cause components to fall out of solution.[8]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMaximum Recommended Stock Concentration
DMSO> 50 mg/mL10 mM
Ethanol~5 mg/mL1 mM
WaterInsolubleNot Recommended
PBS (pH 7.2)InsolubleNot Recommended

Table 2: Recommended Final DMSO Concentration in Cell Culture

Cell TypeGeneral ToleranceRecommended Max DMSO %Notes
Most Cancer Cell LinesHigh< 0.5%Concentrations above 1% can be cytotoxic.[3]
Primary CellsMedium< 0.1%Highly sensitive to solvent toxicity.
Stem CellsLow< 0.05%May induce differentiation or affect viability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials : this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation : Determine the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound. (e.g., For a compound with MW = 500 g/mol , 5 mg of powder would be dissolved in 1 mL of DMSO).

  • Procedure : a. Allow the vial of this compound to reach room temperature. b. Add the calculated volume of DMSO to the vial. c. Vortex for 2-3 minutes. If not fully dissolved, sonicate in a room temperature water bath for 10 minutes. d. Visually confirm that the solution is clear and free of particulates. e. Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C.

Protocol 2: Dosing Cells with this compound

  • Materials : 10 mM this compound stock, pre-warmed complete cell culture media, cell culture plates with seeded cells.

  • Procedure : a. Thaw an aliquot of the 10 mM this compound stock at room temperature. b. For a final concentration of 10 µM in 1 mL of media: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media. This creates a 100 µM solution in 1% DMSO. Mix well by gentle pipetting. ii. Add 100 µL of this 100 µM intermediate solution to the 900 µL of media in the well. The final volume is 1 mL, the final this compound concentration is 10 µM, and the final DMSO concentration is 0.1%. c. Immediately after adding the compound, gently swirl the plate to ensure thorough mixing. d. Prepare a vehicle control well containing the same final concentration of DMSO (0.1% in this example) without the compound.

Visualizations

G cluster_0 Troubleshooting Workflow Start Precipitate Observed in Cell Culture Media CheckStock Step 1: Verify Stock Solution Preparation Start->CheckStock IsStockClear Is Stock Solution Clear? CheckStock->IsStockClear RecreateStock Recreate Stock: - Use high-purity DMSO - Vortex/Sonicate IsStockClear->RecreateStock No CheckDilution Step 2: Optimize Dilution Method IsStockClear->CheckDilution Yes RecreateStock->CheckStock UseSerialDilution Use Serial Dilution & Rapid Mixing CheckDilution->UseSerialDilution CheckConcentration Step 3: Evaluate Final Concentration & Media UseSerialDilution->CheckConcentration LowerConcentration Lower Working Concentration CheckConcentration->LowerConcentration CheckMedia Consider Media Components (e.g., Serum) CheckConcentration->CheckMedia Success Problem Resolved LowerConcentration->Success CheckMedia->Success

Caption: Troubleshooting workflow for this compound insolubility.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_X Kinase X (KX) Receptor->Kinase_X Activates DownstreamTarget Downstream Target Kinase_X->DownstreamTarget Phosphorylates Proliferation Cell Proliferation & Survival DownstreamTarget->Proliferation This compound This compound This compound->Kinase_X Inhibits

Caption: Simplified signaling pathway of Kinase X inhibition by this compound.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of VPC13163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of VPC13163, a potent Androgen Receptor (AR) BF3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that targets the Binding Function 3 (BF3) site of the Androgen Receptor (AR). By binding to this allosteric site, it disrupts AR's interaction with co-regulators, leading to the inhibition of AR transcriptional activity. This mechanism is of significant interest for treating castration-resistant prostate cancer, including forms resistant to conventional anti-androgens. While potent against its intended target, all small molecule inhibitors have the potential for off-target effects.

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects occur when a drug or compound binds to and alters the function of proteins other than its intended target.[1] For this compound, this could lead to unintended biological consequences, cellular toxicity, or misleading experimental results.[1] Given that this compound is a non-steroidal small molecule, and based on the profiles of similar classes of compounds, potential off-target interactions could occur with other proteins that have structurally similar binding pockets. For instance, some non-steroidal AR antagonists have been observed to interact with targets like the GABA-A receptor.[2]

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Initial indicators of off-target effects can include:

  • Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the Androgen Receptor.

  • High Cytotoxicity: Significant cell death at concentrations close to the IC50 for AR inhibition.

  • Inconsistent Results: High variability in experimental outcomes that cannot be attributed to other factors.

  • Discrepancy between Biochemical and Cellular Potency: A large difference between the concentration required to inhibit purified AR protein and the concentration needed to see an effect in whole cells.

Q4: What are the general strategies to confirm that the observed effects are due to on-target inhibition of AR by this compound?

To confirm on-target activity, researchers should employ orthogonal validation methods. This involves using a structurally and mechanistically different AR inhibitor to see if it recapitulates the same phenotype. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 to knock down the Androgen Receptor can be used to verify that the observed effect is indeed AR-dependent.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experiments with this compound.

Issue 1: Unexpectedly high levels of cell death are observed at concentrations intended to inhibit AR.

  • Possible Cause: The this compound concentration may be too high, leading to off-target toxicity.[3] The solvent (e.g., DMSO) concentration might be reaching toxic levels.[3] The inhibitor may have degraded, or the cell line could be particularly sensitive.[3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration that inhibits AR activity and the concentration at which toxicity is observed.

    • Reduce Incubation Time: Determine the shortest exposure time necessary to achieve the desired on-target effect.

    • Run a Solvent Control: Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.1-0.5% for DMSO).[3]

    • Verify Compound Integrity: Use a fresh stock of this compound from a reputable supplier.

Issue 2: Inconsistent or non-reproducible results in downstream assays after this compound treatment.

  • Possible Cause: The inhibitor may not be stable in the cell culture medium under your experimental conditions.[4] It might not be cell-permeable, or the timing of its addition could be incorrect.[3]

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment.[4]

    • Confirm Cell Permeability: If not already established, verify that this compound can cross the cell membrane of your chosen cell line.

    • Optimize Treatment Timing: Ensure the inhibitor is added at the appropriate time relative to any stimulus or downstream measurement.

Issue 3: The observed phenotype does not align with the known functions of the Androgen Receptor.

  • Possible Cause: This is a strong indicator of a potential off-target effect. This compound may be interacting with other cellular proteins.

  • Troubleshooting Steps:

    • Conduct a Kinase Profile Screen: Since kinases are common off-targets for small molecules, a broad kinase panel screen can identify potential off-target interactions.[1][5][6]

    • Perform a Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target (AR) and can also be adapted to identify novel off-targets in a cellular context.[7][8][9]

    • Utilize Proteome-Wide Profiling: Techniques like chemical proteomics can provide an unbiased identification of cellular proteins that interact with this compound.[10][11]

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for this compound to illustrate the concept of on-target potency versus off-target effects.

ParameterTargetValueInterpretation
IC50 Androgen Receptor (AR) BF30.31 µMHigh potency for the intended on-target.
IC50 Kinase X (Hypothetical)5.2 µMModerate off-target activity at higher concentrations.
Ki GABA-A Receptor (Hypothetical)12.5 µMWeaker, but still potential, off-target interaction.
Cellular EC50 AR-mediated Gene Repression0.5 µMPotent on-target effect in a cellular context.
Cellular EC50 Cytotoxicity (e.g., in PC-3 cells)> 25 µMLow cytotoxicity, suggesting a good therapeutic window.

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Format: Utilize a commercial kinase profiling service that offers a large panel of purified active kinases (e.g., >400 kinases).[1] Assays are typically performed in a microplate format.

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the entire kinase panel. The percentage of inhibition for each kinase is determined.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 value. This involves a series of dilutions of this compound.

  • Data Analysis: The results are often visualized using a "kinome tree" to map the selectivity profile. The IC50 values for off-target kinases are compared to the on-target IC50 for the Androgen Receptor.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to the Androgen Receptor in intact cells.

Methodology: [7][8]

  • Cell Treatment: Culture cells (e.g., LNCaP) to 80-90% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x IC50) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blotting: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for the Androgen Receptor.

  • Data Analysis: Quantify the band intensities for the Androgen Receptor at each temperature point for both the vehicle and this compound-treated samples. Plot the amount of soluble AR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP Heat Shock Proteins HSP->AR Stabilizes AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR Inhibits BF3 site ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription AR_Dimer->ARE Binds

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes with this compound Start Unexpected Phenotype Observed Q1 Is the phenotype reproducible with a structurally different AR inhibitor? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Does AR knockdown (siRNA/CRISPR) replicate the phenotype? A1_Yes->Q2 A1_No->Q2 A2_Yes Confirms On-Target Effect Q2->A2_Yes Yes A2_No Strongly Suggests Off-Target Effect Q2->A2_No No Action Proceed with Off-Target Identification Assays (Kinase Screen, CETSA, etc.) A2_No->Action

Caption: A logical workflow for troubleshooting and distinguishing on-target versus off-target effects.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Experimental Workflow Start Treat Cells with This compound or Vehicle Heat Apply Heat Gradient (e.g., 40-70°C) Start->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge High-Speed Centrifugation Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Western Western Blot for Target Protein (AR) Supernatant->Western Analysis Analyze Protein Stability (Melting Curve Shift) Western->Analysis

Caption: A simplified workflow diagram for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Overcoming Resistance to AR N-Terminal Domain Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androgen Receptor (AR) N-terminal domain (NTD) inhibitors, exemplified by compounds like VPC-13163, in prostate cancer cells. The focus is on addressing acquired resistance, a significant challenge in the development of effective therapies for castration-resistant prostate cancer (CRPC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AR NTD inhibitors like VPC-13163?

AR NTD inhibitors represent a novel class of therapeutics that target the N-terminal domain of the androgen receptor.[1] This region is critical for the transactivation of the AR.[1] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), NTD inhibitors can block the activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the LBD.[1][2][3] By binding to the NTD, these inhibitors can disrupt the recruitment of coactivator proteins and prevent AR-mediated gene transcription, thereby inhibiting tumor growth.[4]

Q2: What are the known mechanisms of resistance to AR NTD inhibitors?

While AR NTD inhibitors are designed to overcome resistance mechanisms associated with LBD-targeted therapies, cancer cells can still develop resistance through several potential mechanisms:

  • Alterations in the AR-NTD: Mutations or structural changes in the N-terminal domain could potentially alter the binding site of the inhibitor, reducing its efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to become independent of AR signaling. These can include the PI3K/AKT/mTOR and Wnt/β-catenin pathways.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

  • Lineage Plasticity: Prostate cancer cells can undergo a transition to a neuroendocrine or other AR-independent phenotype, rendering AR-targeted therapies ineffective.

Q3: How can I determine if my prostate cancer cell line is resistant to VPC-13163?

Resistance can be determined by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in your cell line compared to a sensitive parental cell line. This is typically measured using a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo). A fold-change in IC50 of greater than 5-10 is often considered indicative of resistance.

Q4: Is the expression of AR-V7 a definitive biomarker for sensitivity to AR NTD inhibitors?

The presence of AR-V7 is a primary driver of resistance to LBD-targeted therapies like enzalutamide and abiraterone.[2][3] Therefore, cell lines expressing high levels of AR-V7 are expected to be more sensitive to AR NTD inhibitors. However, the absence of AR-V7 does not necessarily confer resistance to NTD inhibitors, as they also target full-length AR. AR-V7 expression can be a useful predictive biomarker, but sensitivity should be empirically determined.[5][6]

Troubleshooting Guides

Problem 1: Decreased or Loss of VPC-13163 Efficacy in Prostate Cancer Cell Lines
Possible Cause Troubleshooting Step
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental, sensitive cell line. 2. Assess AR-V7 Expression: Quantify AR-V7 mRNA and protein levels (See Experimental Protocol 1). Changes in AR-V7 expression may correlate with resistance. 3. Investigate Bypass Pathways: Use western blotting to check for the activation of key proteins in pathways like PI3K/AKT (p-AKT, p-mTOR) and Wnt (β-catenin).
Compound Instability or Degradation 1. Check Compound Integrity: Use a fresh stock of VPC-13163. Ensure proper storage conditions (temperature, light protection). 2. Verify Solvent Compatibility: Confirm that the solvent used to dissolve the compound is not affecting its activity or cell viability at the final concentration.
Cell Line Contamination or Genetic Drift 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of low-passage cells to ensure consistency with the original cell line characteristics.
Problem 2: Inconsistent Results in AR-V7 Detection Assays
Possible Cause Troubleshooting Step
Low AR-V7 Expression Levels 1. Use a Sensitive Detection Method: Quantitative RT-PCR (qRT-PCR) is generally more sensitive than western blotting for detecting low abundance transcripts.[7][8] 2. Enrich for AR-V7 Expressing Cells: If working with mixed populations, consider techniques to enrich for cancer cells, such as circulating tumor cell (CTC) isolation methods for clinical samples.[8]
Antibody Specificity Issues (Western Blot/IHC) 1. Validate Antibody: Use positive (e.g., 22Rv1 cell lysate) and negative (e.g., LNCaP cell lysate) controls to confirm antibody specificity for AR-V7.[9] 2. Optimize Antibody Dilution and Incubation Conditions: Perform a titration of the primary antibody to find the optimal concentration that maximizes signal and minimizes background.
RNA Degradation (qRT-PCR) 1. Use RNAse-free reagents and consumables. 2. Assess RNA Integrity: Run an aliquot of your RNA sample on a gel or use a bioanalyzer to check for degradation.

Quantitative Data Summary

The following tables summarize inhibitory concentrations of various AR NTD inhibitors from published studies. These values can serve as a reference for expected efficacy in different prostate cancer cell lines.

Table 1: IC50 Values of AR NTD Inhibitors in Prostate Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
VPC-22001022Rv1 (AR-V7 positive)ARV7 Transcriptional Activity2.7[4]
EPI-00122Rv1 (AR-V7 positive)ARV7 Transcriptional Activity17.1[4]
VPC-220010LNCaP (Full-length AR)PSA Secretion0.91[4]
EPI-001LNCaP (Full-length AR)PSA Secretion> 25[4]
(S)-Niphatenone BLNCaPAR-driven Luciferase Reporter6[10][11]
Biaryl Isoxazole 7VCaPGRE2-Luciferase Reporter7.4[12]
EnzalutamideVCaPGRE2-Luciferase Reporter0.34[12]
EPI-001VCaPGRE2-Luciferase Reporter37.4[12]

Experimental Protocols

Protocol 1: Quantification of AR-V7 mRNA Expression by qRT-PCR

Objective: To measure the relative expression level of AR-V7 transcript in prostate cancer cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • Primers for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from prostate cancer cell pellets according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for AR-V7 or the housekeeping gene, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of AR-V7 using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample (e.g., parental sensitive cells).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess VPC-13163-AR-V7 Interaction

Objective: To determine if VPC-13163 disrupts the interaction of AR-V7 with a known binding partner.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against the known AR-V7 binding partner

  • Protein A/G magnetic beads

  • VPC-13163

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat prostate cancer cells expressing AR-V7 with VPC-13163 or vehicle control for the desired time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the AR-V7 binding partner overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against AR-V7 to assess the amount of co-precipitated AR-V7. A decrease in the AR-V7 band in the VPC-13163-treated sample indicates disruption of the interaction.[13][14][15][16]

Visualizations

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance VPC13163 VPC-13163 (AR NTD Inhibitor) AR_NTD AR N-Terminal Domain This compound->AR_NTD Inhibits AR_Activity AR Transcriptional Activity AR_NTD->AR_Activity Tumor_Growth Tumor Growth Inhibition AR_Activity->Tumor_Growth AR_NTD_Mutation AR-NTD Mutation AR_NTD_Mutation->AR_NTD Alters binding site Bypass_Pathways Bypass Pathway Activation (e.g., PI3K/AKT) Bypass_Pathways->Tumor_Growth Promotes growth independently Drug_Efflux Increased Drug Efflux Drug_Efflux->this compound Reduces intracellular concentration Lineage_Plasticity Lineage Plasticity Lineage_Plasticity->Tumor_Growth AR-independent growth Experimental_Workflow_CoIP start Start cell_culture Culture AR-V7 expressing prostate cancer cells start->cell_culture treatment Treat cells with VPC-13163 or vehicle control cell_culture->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitate with anti-binding partner antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute western_blot Western Blot for AR-V7 elute->western_blot analysis Analyze disruption of protein-protein interaction western_blot->analysis

References

Interpreting unexpected results in VPC13163 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VPC13163, a potent androgen receptor (AR) BF3 inhibitor. The information is intended for researchers, scientists, and drug development professionals working on castration-resistant prostate cancer (CRPC) and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of the androgen receptor (AR).[1] It specifically targets the Binding Function 3 (BF3) pocket of the AR.[2][3] By binding to the BF3 site, this compound blocks the interaction of AR with co-chaperone proteins, which is crucial for its proper function.[2][4] This inhibition ultimately prevents the nuclear translocation of the AR and subsequent activation of AR-dependent gene transcription.[2][4] Its primary application is in cancer research, particularly for studying castration-resistant prostate cancer (CRPC).[2]

Q2: In which cancer cell lines is this compound expected to be effective?

A2: this compound has demonstrated efficacy in androgen-sensitive prostate cancer cell lines like LNCaP.[3] Importantly, it is also effective in enzalutamide-resistant prostate cancer cell lines, such as MR49F.[2][3] It is not expected to be effective in androgen receptor-independent cell lines like PC-3 and DU-145.[5][6]

Q3: What are the known off-target effects of androgen receptor inhibitors?

A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, the broader class of nonsteroidal androgen receptor antagonists has been associated with off-target effects. For example, some AR antagonists can interact with the GABA-A receptor.[7][8] It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.

Troubleshooting Guide

Unexpected Result 1: Reduced or No Inhibition of Cell Proliferation in AR-Positive Cells

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity and AR Expression:

    • Question: Have you recently verified the identity and androgen receptor expression level of your cell line?

    • Action: Perform STR profiling to authenticate your cell line.[9] Regularly check AR expression levels via Western blot or qPCR, as prolonged culturing can lead to changes in protein expression.

  • Compound Integrity and Concentration:

    • Question: Is your this compound stock solution properly prepared and stored?

    • Action: Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Confirm the final concentration in your assay is appropriate. The reported IC50 for this compound is 0.31 µM for AR BF3 inhibition.[1]

  • Development of Resistance:

    • Question: Could your cells have developed resistance to the inhibitor?

    • Action: If you are using a continuously treated cell line, consider mechanisms of resistance such as AR gene amplification, mutations, or the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain.[10][11][12] Analyze AR gene copy number and sequence the AR gene to check for mutations.

  • Experimental Setup:

    • Question: Are your assay conditions optimal?

    • Action: Ensure that the seeding density of your cells is appropriate and that the duration of the treatment is sufficient to observe an effect.

Unexpected Result 2: Inconsistent Results in PSA Expression Assays

Possible Causes and Troubleshooting Steps:

  • Androgen Stimulation:

    • Question: Are you using an appropriate concentration of androgen to stimulate PSA expression?

    • Action: Optimize the concentration of a synthetic androgen like R1881 (methyltrienolone) to induce a robust PSA response before testing the inhibitory effect of this compound.[9]

  • Assay Sensitivity:

    • Question: Is your PSA detection method sensitive enough?

    • Action: Use a high-sensitivity ELISA kit for PSA detection from the culture medium.[9] Ensure that the collection time point allows for detectable levels of PSA to be secreted.

  • Cell Health:

    • Question: Are the cells healthy at the time of the assay?

    • Action: High concentrations of this compound or prolonged treatment might lead to cytotoxicity, which could non-specifically reduce PSA levels. Perform a cell viability assay in parallel.

Unexpected Result 3: No Change in Downstream AR Target Gene Expression

Possible Causes and Troubleshooting Steps:

  • RNA Quality and qPCR Primer Design:

    • Question: Is your RNA of high quality, and are your qPCR primers specific and efficient?

    • Action: Verify RNA integrity using a bioanalyzer or gel electrophoresis. Validate your qPCR primers for specificity (melt curve analysis) and efficiency (standard curve).

  • Timing of Gene Expression Analysis:

    • Question: Are you measuring gene expression at an appropriate time point after treatment?

    • Action: Perform a time-course experiment to determine the optimal time point for observing changes in the expression of AR target genes like KLK3 (PSA) and TMPRSS2.[12]

  • Nuclear Translocation of AR:

    • Question: Have you confirmed that this compound is inhibiting the nuclear translocation of AR in your system?

    • Action: Perform immunofluorescence or cellular fractionation followed by Western blotting to assess the subcellular localization of the androgen receptor with and without this compound treatment.[2][4]

Quantitative Data Summary

Compound Target IC50 Cell Line Context Reference
This compoundAndrogen Receptor (AR) BF3 pocket0.31 µMN/A (Biochemical Assay)[1]
VPC-13566 (related compound)PSA Secretion0.08 µMLNCaP cells[2]
VPC-13566 (related compound)PSA Secretion0.35 µMMR49F (Enzalutamide-resistant) cells[2]

Key Experimental Protocols

1. Cell Proliferation Assay (Crystal Violet Staining)

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, MR49F) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Androgen Starvation: For androgen-sensitive cell lines, replace the growth medium with a medium containing charcoal-stripped serum for 24-48 hours to reduce baseline AR activity.[9]

  • Treatment: Treat the cells with a serial dilution of this compound in the presence of a stimulating concentration of a synthetic androgen (e.g., R1881).[9] Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period sufficient for cell proliferation to occur (e.g., 72-96 hours).

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

    • Wash thoroughly with water and allow the plates to dry.

  • Quantification: Solubilize the stain with 10% acetic acid or methanol and read the absorbance at a wavelength of 570-590 nm.

2. PSA (Prostate-Specific Antigen) Secretion Assay (ELISA)

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Proliferation Assay protocol, typically in 24- or 48-well plates.

  • Sample Collection: After the desired incubation period (e.g., 48-72 hours), collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted PSA in the supernatant using a commercially available human PSA ELISA kit, following the manufacturer's instructions.[9]

  • Data Normalization: In a parallel plate, determine the cell number or total protein content to normalize the PSA values.

3. Western Blot for AR and Downstream Targets

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the androgen receptor or a downstream target.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to a loading control like GAPDH or β-actin.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds LBD AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation (Blocked by this compound) HSP HSP90/ Co-chaperones HSP->AR Stabilizes This compound This compound This compound->AR Inhibits BF3 ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: this compound inhibits the AR signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture AR-positive (LNCaP, MR49F) and AR-negative (PC-3) cells Prepare_this compound Prepare fresh stock and working solutions of this compound Proliferation Cell Proliferation Assay (Crystal Violet) Prepare_this compound->Proliferation PSA PSA Secretion Assay (ELISA) Prepare_this compound->PSA Gene_Expression Gene Expression Analysis (qPCR for KLK3, TMPRSS2) Prepare_this compound->Gene_Expression Western_Blot Western Blot (AR levels, localization) Prepare_this compound->Western_Blot Analyze_Data Analyze results and compare with controls Proliferation->Analyze_Data PSA->Analyze_Data Gene_Expression->Analyze_Data Western_Blot->Analyze_Data

Caption: General workflow for in vitro this compound experiments.

troubleshooting_tree Start Unexpected Result: Reduced/No this compound Activity Check_Compound Is the compound fresh and correct concentration? Start->Check_Compound Check_Cells Are the cells authenticated and AR-positive? Check_Compound->Check_Cells Yes Remake_Solutions Remake stock solutions Check_Compound->Remake_Solutions No Check_Assay Is the assay protocol optimized? Check_Cells->Check_Assay Yes Authenticate_Cells Perform STR profiling and check AR expression Check_Cells->Authenticate_Cells No Consider_Resistance Could resistance be a factor? Check_Assay->Consider_Resistance Yes Optimize_Assay Optimize treatment time, and reagent concentrations Check_Assay->Optimize_Assay No Investigate_Resistance Sequence AR gene, check for AR-V7 Consider_Resistance->Investigate_Resistance Yes

Caption: Troubleshooting decision tree for unexpected this compound results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of VPC13163

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the low in vivo bioavailability of the hypothetical compound VPC13163 in animal models. The content is structured in a question-and-answer format to directly address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our mouse pharmacokinetic (PK) studies. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary reasons can be broadly categorized into two areas:

  • Physicochemical Properties of this compound:

    • Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

    • High First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized in the intestinal wall and liver before it reaches systemic circulation. This is a common issue for many orally administered drugs.[1][2]

  • Formulation and Biological Factors:

    • Inadequate Formulation: The formulation used to dose the animals may not be optimal for solubilizing or protecting the compound in the GI tract.

    • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.

Q2: What are the initial steps we should take to diagnose the cause of poor bioavailability for this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • In Vitro Metabolism Studies: Conduct studies using liver microsomes or hepatocytes to understand the metabolic stability of this compound. This will help determine if first-pass metabolism is a significant contributor to its low bioavailability.

  • Pilot Formulation Screening: Prepare and test several simple formulations in a small-scale in vivo PK study to see if bioavailability can be readily improved. This can provide valuable direction for further formulation development.

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to improve the bioavailability of compounds like this compound.

Problem Potential Cause Recommended Solution
This compound precipitates out of the dosing vehicle before or during administration. The compound's solubility limit is exceeded in the chosen vehicle.1. Conduct solubility screening: Test the solubility of this compound in a wider range of pharmaceutically acceptable solvents and co-solvents. 2. Utilize solubilizing excipients: Incorporate cyclodextrins or surfactants to increase solubility. 3. Consider a lipid-based formulation: These are often excellent at solubilizing lipophilic compounds.[3][4][5]
Bioavailability remains low even with a simple solution formulation. This suggests that poor permeability or high first-pass metabolism is the primary barrier, rather than just dissolution.1. Particle size reduction: Techniques like micronization or nanomilling can increase the surface area for dissolution and potentially improve absorption.[6][7][8] 2. Incorporate permeation enhancers: These agents can transiently increase the permeability of the intestinal epithelium. Use with caution and appropriate justification.[6] 3. Develop an amorphous solid dispersion: This can improve both solubility and dissolution rate.[5][7]
High variability in plasma concentrations is observed between animals. This can be due to inconsistent formulation performance, variable food effects, or inherent biological variability.1. Standardize dosing procedures: Ensure consistent administration techniques and fasting/fed states for the animals. 2. Develop a more robust formulation: Self-emulsifying drug delivery systems (SEDDS) can reduce variability by forming a consistent microemulsion in the GI tract.[3][9] 3. Increase the number of animals per group: This can help to statistically manage inherent biological variability.
Difficulty in detecting this compound in plasma samples. Plasma concentrations are below the limit of quantification (LLOQ) of the analytical method.1. Increase the administered dose: If ethically permissible and within the compound's toxicity limits. 2. Optimize the analytical method: Improve the sensitivity of the UPLC-MS/MS method for detecting this compound. 3. Concentrate the plasma samples: Use solid-phase extraction or other techniques to concentrate the analyte before analysis.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Objective: To prepare a SEDDS formulation of this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)[6]

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture in a water bath at 40-50°C to facilitate mixing. c. Vortex the mixture until a homogenous, transparent liquid is formed. d. Accurately weigh and add this compound to the excipient mixture. e. Continue vortexing and gentle heating until the compound is completely dissolved.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation to 100 mL of deionized water in a glass beaker with gentle stirring. b. Visually observe the formation of a microemulsion (a clear or slightly bluish, translucent liquid). c. Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulations (e.g., suspension, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting: a. Acclimatize the mice to the housing conditions for at least 3 days. b. Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: a. Record the body weight of each mouse. b. Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling: a. Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: a. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[1] b. Store the plasma samples at -80°C until analysis.[1]

  • Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). b. Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[1]

  • Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[1] b. Determine the relative bioavailability of the test formulations compared to a control (e.g., an intravenous dose or a simple suspension).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations in Mice (Dose: 10 mg/kg, p.o.)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Suspension in 0.5% CMC50 ± 152.0250 ± 75100 (Reference)
SEDDS Formulation450 ± 900.52250 ± 450900
Nanomilled Suspension200 ± 501.01000 ± 200400

Data are presented as mean ± standard deviation (n=5 mice per group). This is example data for illustrative purposes.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Interpretation solubility Solubility Screening sedds SEDDS Preparation solubility->sedds particle_size Particle Size Reduction solubility->particle_size dosing Animal Dosing sedds->dosing particle_size->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis PK Analysis analysis->pk_analysis bioavailability Assess Bioavailability pk_analysis->bioavailability optimization Further Optimization bioavailability->optimization

Caption: Workflow for improving this compound bioavailability.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Regulates Transcription Response Cellular Response Gene->Response

Caption: Example signaling pathway for a hypothetical drug.

References

Technical Support Center: Addressing Cytotoxicity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity when working with the small molecule inhibitor VPC13163, particularly at high concentrations. The principles and protocols outlined here are broadly applicable to other novel small molecules where cytotoxicity is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing high cytotoxicity with this compound?

A1: High cytotoxicity associated with small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: The concentration used may significantly exceed the therapeutic or effective window, leading to off-target effects and cell death.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations. It is recommended to keep the final DMSO concentration below 0.1% for most cell lines.[2]

  • Prolonged Exposure: Continuous and extended exposure of cells to the compound can disrupt normal cellular functions and lead to cumulative toxicity.[1]

  • Off-Target Effects: The inhibitor may bind to cellular targets other than the intended one, causing unintended and toxic consequences.[1]

  • Metabolite Toxicity: The metabolic breakdown of the compound by the cells can sometimes produce toxic byproducts.[1]

  • Inhibition of Essential Cellular Processes: The inhibitor might inadvertently interfere with pathways crucial for cell survival.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response curve is essential to determine the 50% cytotoxic concentration (CC50).[2] It is advisable to test a wide range of concentrations, from nanomolar to high micromolar, to identify the therapeutic window.[2]

Q3: What are the initial troubleshooting steps if I observe high cytotoxicity?

A3: If you encounter high cytotoxicity, consider the following initial steps:

  • Re-evaluate Concentration: Perform a dose-response experiment to find the CC50.

  • Assess Solvent Toxicity: Include a vehicle control (media with the same final concentration of the solvent) in your experiments to distinguish between compound- and solvent-induced cytotoxicity.[2]

  • Check Incubation Time: The duration of exposure can significantly impact cytotoxicity. Consider a time-course experiment to find the optimal incubation period. Shorter time points may be sufficient and could reduce toxicity.[2]

  • Confirm Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination. Inconsistent cell seeding density can lead to variability in results.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in cytotoxicity results Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers in each well.[2]
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[2]
Compound precipitation.Check the solubility of your compound in the final culture media. You may need to adjust the solvent or use a lower concentration.[2]
No clear dose-response curve The compound is not cytotoxic at the tested concentrations.Test higher concentrations if solubility allows.[2]
Assay interference.Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Use an orthogonal assay (e.g., LDH release) to confirm your results.[3]
Activity only seen at cytotoxic concentrations The compound may have a non-specific mechanism of action.Re-evaluate the target and consider if the observed effect is a consequence of cell death.[2]
Poor selectivity.Pursue medicinal chemistry efforts to improve the selectivity index.[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., 0.01 µM to 100 µM) is recommended.[1]

    • Include a "vehicle control" (medium with the same concentration of solvent) and a "no-treatment control" (medium only).[1]

    • Remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[6]

  • Incubation with MTT: Incubate for 1-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[5][6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measurement: Mix thoroughly and measure the absorbance at the appropriate wavelength using a microplate reader.[3]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.[7]

Materials:

  • Opaque-walled 96-well plates

  • LDH assay kit (containing lysis buffer and detection reagents)

Procedure:

  • Cell Seeding and Treatment: Prepare plates with cells and compound dilutions as described in the MTT assay protocol.

  • Controls: Include "no-cell" (medium only), "vehicle," and "maximum LDH release" (cells treated with lysis buffer) controls.[7]

  • Incubation: Culture cells for the desired exposure period (usually 24-72 hours).[7]

  • Assay Procedure:

    • Equilibrate the plate to room temperature (20-30 minutes).[7]

    • Transfer a portion of the supernatant from each well to a new plate.

    • Add the LDH detection reagents according to the manufacturer's instructions.

    • Incubate as recommended by the kit.

  • Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the ratio of LDH released in treated wells versus the maximum LDH release control.

Visualizations

Illustrative Signaling Pathway: Apoptosis

The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be activated by cytotoxic compounds. Note: This is a representative pathway and may not reflect the specific mechanism of action of this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways.

Experimental Workflow: Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Cytotoxicity Assay (e.g., LDH) Cytotoxicity Assay (e.g., LDH) Incubation->Cytotoxicity Assay (e.g., LDH) Apoptosis Assay (e.g., Caspase-Glo) Apoptosis Assay (e.g., Caspase-Glo) Incubation->Apoptosis Assay (e.g., Caspase-Glo) Data Acquisition Data Acquisition Viability Assay (e.g., MTT)->Data Acquisition Cytotoxicity Assay (e.g., LDH)->Data Acquisition Apoptosis Assay (e.g., Caspase-Glo)->Data Acquisition Calculate CC50/IC50 Calculate CC50/IC50 Data Acquisition->Calculate CC50/IC50 Statistical Analysis Statistical Analysis Calculate CC50/IC50->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A standard workflow for in vitro cytotoxicity testing.

References

Best practices for long-term storage of VPC13163

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of VPC13163, a sensitive research compound. Following these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the conditions summarized in the table below. Deviating from these conditions can lead to degradation of the compound.

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterConditionRationale
Temperature -20°C or -80°CMinimizes chemical degradation and preserves compound integrity.
Form Lyophilized powder or in an anhydrous solvent (e.g., DMSO)Powder is generally more stable than solutions. If in solution, use an anhydrous solvent to prevent hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation, which can be a major degradation pathway.
Light Exposure Amber vial or light-blocking containerPrevents photodegradation of light-sensitive functional groups.
Container Tightly sealed, chemically resistant vial (e.g., borosilicate glass)Prevents contamination and reaction with container materials.

Q2: Can I store this compound at 4°C for a short period?

A2: Short-term storage at 4°C (for a few days) is generally acceptable for solutions of this compound that will be used promptly. However, for storage longer than one week, it is highly recommended to aliquot and freeze the solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: How many freeze-thaw cycles can a solution of this compound tolerate?

A3: It is best practice to avoid repeated freeze-thaw cycles as this can degrade the compound and affect solvent properties. We recommend preparing single-use aliquots of your stock solution. If repeated use from a single stock is unavoidable, limit the number of freeze-thaw cycles to a maximum of 3-5.

Q4: My this compound powder appears clumpy. Is it still usable?

A4: Clumpiness in the lyophilized powder may indicate moisture absorption. This can affect the compound's stability and weighing accuracy. It is recommended to perform a quality control check, such as a stability test (see Experimental Protocols), before using the compound in a critical experiment. To prevent this, always handle the powder in a dry environment (e.g., a glove box) and ensure the vial is tightly sealed.

Troubleshooting Guide

Q5: I am observing inconsistent or lower-than-expected activity from this compound in my assays. What could be the cause?

A5: Inconsistent results are often linked to compound degradation. The following table outlines potential causes and troubleshooting steps.

Table 2: Troubleshooting Inconsistent Experimental Results

Potential CauseRecommended Action
Compound Degradation Prepare a fresh stock solution from a new vial of lyophilized powder. If possible, compare the activity of the old stock against the new one.
Improper Storage Review your storage conditions against the recommendations in Table 1. Ensure the compound is protected from light, moisture, and oxygen.
Repeated Freeze-Thaw Cycles Discard the current stock solution and prepare new, single-use aliquots from the lyophilized powder.
Solvent Issues Ensure you are using a high-purity, anhydrous solvent. Some solvents can degrade over time. Use a fresh bottle of solvent to prepare your stock solution.

Q6: I see precipitation in my thawed this compound solution. What should I do?

A6: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. In this case, it is best to discard the solution and prepare a fresh one.

Experimental Protocols

Protocol 1: Stability Test for this compound

This protocol provides a method to assess the integrity of a stored sample of this compound by comparing it to a freshly prepared standard.

Methodology:

  • Prepare a Fresh Standard: Dissolve a new, unopened vial of lyophilized this compound in the appropriate anhydrous solvent to a known concentration (e.g., 10 mM). This will serve as your reference standard.

  • Prepare Test Sample: Prepare a solution of the stored this compound (the sample ) to the same concentration as the reference standard.

  • Analytical Comparison: Analyze both the reference standard and the test sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is often a good choice.

    • Mobile Phase: Select a mobile phase appropriate for this compound.

    • Column: Use a C18 column or another column suitable for the compound's polarity.

    • Detection: Use a UV-Vis detector at the compound's maximum absorbance wavelength.

  • Data Analysis:

    • Compare the chromatograms of the reference standard and the test sample.

    • A significant decrease in the area of the main peak or the appearance of new peaks in the test sample's chromatogram suggests degradation.

    • The purity of the test sample can be calculated as: (Area of Main Peak in Test Sample / Area of Main Peak in Reference Standard) * 100%. A purity below 95% may indicate significant degradation.

Visualizations

Below is a troubleshooting workflow to diagnose and resolve issues related to the storage and handling of this compound.

G start Start: Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Storage Conditions Incorrect check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes correct_storage Action: Correct Storage and Use New Vial improper_storage->correct_storage end Resolution: Use Stable Compound for Experiments correct_storage->end check_thaw Check Freeze-Thaw Cycles proper_storage->check_thaw many_thaws > 5 Cycles check_thaw->many_thaws Yes few_thaws < 5 Cycles check_thaw->few_thaws No aliquot Action: Prepare Single-Use Aliquots from New Vial many_thaws->aliquot check_solvent Check Solvent Quality (Anhydrous, Purity) few_thaws->check_solvent aliquot->end bad_solvent Solvent is Old or Potentially Contaminated check_solvent->bad_solvent No good_solvent Solvent is High Quality check_solvent->good_solvent Yes new_solvent Action: Use Fresh, Anhydrous Solvent for New Stock bad_solvent->new_solvent stability_test Perform Stability Test (e.g., HPLC) good_solvent->stability_test new_solvent->end stability_test->end

Caption: Troubleshooting workflow for this compound storage issues.

Technical Support Center: Validating the Specificity of VPC13163 in AR-Negative Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the androgen receptor (AR) inhibitor, VPC13163, particularly in AR-negative cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent small molecule inhibitor of the androgen receptor (AR), a key driver in prostate cancer. It specifically targets the binding function 3 (BF3) pocket of the AR, exhibiting an IC50 of 0.31 µM.[1] This interaction inhibits AR transcriptional activity and has demonstrated anti-proliferative effects in AR-positive prostate cancer cell lines.

Q2: Why is it crucial to validate the specificity of this compound in AR-negative cell lines?

Q3: What are the initial steps to assess the specificity of this compound in AR-negative cells?

A primary step is to compare the cytotoxic or anti-proliferative effects of this compound on AR-positive versus AR-negative cell lines. A significantly lower potency in AR-negative cells suggests on-target specificity. For instance, studies have shown that this compound has strong anti-proliferative activity against the AR-positive LNCaP cell line but does not affect the growth of the AR-independent PC-3 cell line.

Q4: What advanced assays can be used to comprehensively profile the off-target interactions of this compound?

For a broad assessment of off-target binding, several advanced screening services are available:

  • KINOMEscan™: This is a high-throughput competition binding assay that screens a compound against a large panel of kinases to identify potential off-target interactions.[2][3][4]

  • Off-Target Screening Cell Microarray Technology: This method assesses binding against a library of human plasma membrane and secreted proteins expressed in human cells, which can reveal unexpected interactions.[5][6]

  • Computational Off-Target Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and comparison to databases of known protein-ligand interactions.[7][8][9]

Q5: How can I confirm direct target engagement of a potential off-target protein in cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[5][10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the thermal stability of a potential off-target protein in the presence of this compound would indicate direct engagement.

Troubleshooting Guides

Western Blot Analysis of Downstream Signaling Pathways

Issue: Inconsistent or unexpected changes in downstream signaling proteins in AR-negative cells treated with this compound.

  • Possible Cause 1: Off-target effects. this compound might be interacting with other proteins, such as kinases in the PI3K/Akt or MAPK pathways, which are known to be active in AR-negative prostate cancer cells like DU-145 and PC-3.[13][14][15]

    • Solution: Perform a broader off-target analysis using services like KINOMEscan™. Validate any identified off-targets using CETSA.

  • Possible Cause 2: Antibody non-specificity. The antibodies used for Western blotting may be cross-reacting with other proteins.

    • Solution: Validate your primary and secondary antibodies. Run appropriate controls, such as using isotype controls and testing on knockout/knockdown cell lines if available.[10]

  • Possible Cause 3: Experimental variability. Inconsistent sample preparation, loading, or transfer can lead to unreliable results.

    • Solution: Ensure consistent protein loading by quantifying protein concentration and using a reliable loading control (e.g., GAPDH, β-actin). Optimize transfer conditions and blocking protocols.[1][11][16]

Competitive Binding Assay

Issue: High non-specific binding in a competitive binding assay designed to test this compound's affinity for a potential off-target.

  • Possible Cause 1: Inappropriate assay conditions. The buffer composition, incubation time, or temperature may not be optimal.

    • Solution: Optimize assay parameters systematically. This includes varying the concentration of the labeled ligand and the incubation time. Ensure the buffer contains appropriate blocking agents (e.g., BSA) to reduce non-specific binding.

  • Possible Cause 2: Poor quality of labeled ligand or receptor.

    • Solution: Verify the purity and activity of your labeled ligand and the receptor preparation. Use a fresh batch if necessary.

  • Possible Cause 3: The two ligands are not competitive. The test compound (this compound) and the labeled ligand may not be binding to the same site.

    • Solution: Consider performing kinetic binding studies or using alternative assay formats to investigate the binding mechanism.[17]

Cellular Thermal Shift Assay (CETSA)

Issue: No thermal shift observed for a suspected off-target protein upon this compound treatment.

  • Possible Cause 1: The compound does not bind to the target in the cellular context.

    • Solution: This could be a valid negative result. However, consider increasing the concentration of this compound to ensure saturation, if cell viability permits.

  • Possible Cause 2: Incorrect temperature range. The chosen temperature range may not be appropriate to observe the protein's melting curve.

    • Solution: Perform a wider temperature gradient to accurately determine the melting temperature (Tm) of the target protein.[18]

  • Possible Cause 3: Technical issues with sample processing. Incomplete cell lysis or inconsistent heating can lead to high variability.[18]

    • Solution: Use a thermal cycler for precise temperature control. Ensure complete and consistent cell lysis and careful separation of the soluble fraction.[18]

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profiling Results for this compound (KINOMEscan™)

Kinase TargetBinding Affinity (Kd, µM)% Inhibition at 1 µM
AR (intended target) 0.31 95%
EGFR> 10< 10%
PI3Kα5.235%
MEK1> 10< 5%
SRC8.120%
LCK> 10< 5%

Note: This table presents hypothetical data for illustrative purposes, as public KINOMEscan™ data for this compound is not available. Researchers should perform their own off-target screening to obtain actual data.

Table 2: Experimental Data from Validation Assays in AR-Negative Cell Lines

Cell LineAssayMetricThis compoundControl
PC-3 (AR-) Cell Viability (72h)IC50> 50 µMN/A
DU-145 (AR-) Cell Viability (72h)IC50> 50 µMN/A
LNCaP (AR+) Cell Viability (72h)IC500.5 µMN/A
PC-3 (AR-) Western Blot (p-Akt)Relative Intensity0.951.0
DU-145 (AR-) Western Blot (p-ERK)Relative Intensity1.11.0

Note: This table summarizes expected outcomes based on the known specificity of this compound for AR. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture AR-negative cells (e.g., PC-3) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the abundance of the potential off-target protein and a loading control by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[18]

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Culture and Treatment: Seed AR-negative cells (e.g., PC-3, DU-145) and an AR-positive control cell line (e.g., LNCaP). Starve cells in a serum-free medium for 24 hours. Treat cells with various concentrations of this compound or vehicle for a specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and AR). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_initial_screening Initial Specificity Screening cluster_off_target_id Off-Target Identification cluster_target_validation Target Engagement & Pathway Analysis cell_culture Culture AR+ (LNCaP) and AR- (PC-3, DU-145) cells treatment Treat with this compound (dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay broad_screening Broad Off-Target Screening (e.g., KINOMEscan™) viability_assay->broad_screening If non-specific effects observed data_analysis Analyze Binding Data broad_screening->data_analysis candidate_selection Select Potential Off-Targets data_analysis->candidate_selection cetsa Cellular Thermal Shift Assay (CETSA) candidate_selection->cetsa western_blot Western Blot for Downstream Signaling candidate_selection->western_blot

Caption: Workflow for validating the specificity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) RTK->MAPK_cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_cascade->Proliferation AR AR This compound This compound This compound->PI3K Potential Off-Target Inhibition This compound->MAPK_cascade Potential Off-Target Inhibition This compound->AR Intended Inhibition

Caption: Potential signaling pathways affected by this compound in AR-negative cells.

References

How to control for confounding variables in VPC13163 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VPC13163. The focus is on identifying and controlling for common confounding variables to ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, STK-A. By binding to the ATP-binding site of STK-A, this compound prevents the phosphorylation of its downstream substrates, thereby blocking the STK-A signaling pathway, which is implicated in inflammatory responses.

Q2: What is a confounding variable in the context of this compound research?

Q3: Why is it critical to control for confounding variables in kinase inhibitor studies?

A3: Controlling for confounding variables is essential to establish valid causal inferences in experimental research.[2] In kinase inhibitor studies, factors like off-target effects, cell culture conditions, or solvent effects can confound the results. For instance, an observed phenotype might be due to the inhibition of an unintended kinase rather than the primary target.[3][4] Rigorous control ensures that the observed biological effects are correctly attributed to the inhibition of the intended target, STK-A.

Troubleshooting Guides

Q4: I'm observing high variability in my IC50 values for this compound in an in vitro kinase assay. What are potential confounders?

A4: High variability in in vitro kinase assays can stem from several experimental factors. Here’s a systematic approach to troubleshooting this issue:

  • ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency is highly sensitive to the ATP concentration in the assay.[5] Ensure you are using a consistent ATP concentration, ideally at or near the Km for STK-A.

  • Reagent Quality and Handling:

    • Enzyme Activity: Repeated freeze-thaw cycles can reduce kinase activity. Aliquot the enzyme upon receipt and store it at the recommended temperature.[6]

    • Compound Stability: Ensure your this compound stock is properly stored and consider preparing fresh dilutions for each experiment.

  • Assay Conditions:

    • Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics.[6]

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (<1%) and consistent across all wells, as high concentrations can inhibit kinase activity.[6]

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and appropriate techniques.[6]

Q5: The observed cellular phenotype doesn't match the expected on-target effect of STK-A inhibition. How do I rule out off-target effects?

A5: Distinguishing on-target from off-target effects is a major challenge when using kinase inhibitors.[3] A multi-pronged approach is recommended to validate that the observed phenotype is due to STK-A inhibition:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against STK-A. If the phenotype persists, it is more likely to be an on-target effect.[4][7]

  • Genetic Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate STK-A. If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it strongly supports an on-target mechanism.[4]

  • Rescue Experiments: Attempt to "rescue" the phenotype by introducing a constitutively active form of a downstream effector of STK-A. If the phenotype is reversed, it strengthens the evidence for on-target activity.[7]

  • Kinase Profiling: Perform a kinase selectivity screen to identify other kinases that this compound may inhibit.[7][8] This provides a broader view of its specificity.

Hypothetical STK-A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STKA STK-A Receptor->STKA Activates SubstrateY SubstrateY STKA->SubstrateY Phosphorylates pSubstrateY p-SubstrateY TF Transcription Factor pSubstrateY->TF Activates Gene Inflammatory Gene Expression TF->Gene Promotes This compound This compound This compound->STKA Inhibits Ligand Ligand Ligand->Receptor Activates

Caption: Hypothetical signaling pathway of STK-A and the inhibitory action of this compound.

Q6: My cell-based assay results with this compound are not reproducible. What are common confounders I should check?

A6: Inconsistent results in cell-based assays can be attributed to several confounding variables related to cell culture conditions and experimental execution.[1]

Confounding Variable Potential Impact Control Strategy
Cell Passage Number High-passage cells can exhibit altered signaling and drug responses.[1]Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Can affect growth rates, cell-cell contact, and drug response.[1]Maintain a consistent seeding density across all plates and experiments.
Serum/Media Variability Different lots of serum or media can have varying compositions, affecting cell physiology.[1]Use the same lot of serum and media for a set of comparative experiments.
Incubation Conditions Fluctuations in CO2, temperature, or humidity can impact cell health and growth.[1]Ensure consistent incubator conditions and randomize plate placement.

Workflow to Deconvolute On-Target vs. Off-Target Effects

G cluster_validation Validation Strategy start Observed Cellular Phenotype with this compound siRNA Genetic Knockdown (siRNA/CRISPR of STK-A) start->siRNA inhibitor2 Structurally Unrelated Inhibitor of STK-A start->inhibitor2 rescue Rescue Experiment (Overexpress downstream effector) start->rescue phenotype_reproduced Phenotype Reproduced? siRNA->phenotype_reproduced inhibitor2->phenotype_reproduced phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued ontarget High Confidence On-Target Effect phenotype_reproduced->ontarget Yes offtarget Potential Off-Target Effect phenotype_reproduced->offtarget No phenotype_rescued->ontarget Yes phenotype_rescued->offtarget No

Caption: Experimental workflow to differentiate between on-target and off-target effects.

Q7: this compound shows significant cytotoxicity at concentrations close to its effective dose. How do I deconvolute cytotoxicity from the intended pharmacological effect?

A7: This is a common challenge. The intended pharmacological effect might be masked by or result from general cellular toxicity.

  • Time-Course Analysis: The inhibition of a signaling pathway often occurs on a much shorter timescale (minutes to hours) than cytotoxic effects (typically 24-72 hours). Analyze phosphorylation of a direct downstream target (e.g., p-SubstrateY) at early time points before significant cell death occurs.[5]

  • Dose-Response Analysis for Multiple Endpoints: Perform simultaneous dose-response curves for your target inhibition (e.g., p-SubstrateY levels) and cytotoxicity (e.g., MTS or Annexin V staining). A clear separation between the IC50 (for target inhibition) and the CC50 (cytotoxic concentration) suggests a therapeutic window.

  • Use of Apoptosis Markers: Employ assays like Annexin V staining or caspase-3 cleavage analysis to specifically measure apoptosis.[4] This helps to understand the mechanism of cell death and whether it is linked to the targeted pathway.

  • Control for Solvent Effects: Always include a vehicle-only control group, as the solvent (e.g., DMSO) can have independent effects on cell viability.[1]

Experimental Protocols

Protocol 1: In Vitro STK-A Kinase Assay (Luminescence-based)

This protocol provides a general guideline for measuring the inhibitory activity of this compound on STK-A kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of recombinant STK-A enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at its Km for STK-A.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X STK-A enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ADP-Glo™ or similar luminescence-based reagent according to the manufacturer's instructions.

    • Read the luminescence on a compatible plate reader. The signal intensity is inversely proportional to STK-A kinase activity.

  • Data Analysis:

    • Normalize the data to vehicle controls and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SubstrateY

This protocol describes how to assess the inhibitory effect of this compound on the STK-A pathway by measuring the phosphorylation of its substrate, SubstrateY.[5]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20 µg per lane), prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SubstrateY overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total SubstrateY and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Logical Flow for Troubleshooting Inconsistent Cellular Assay Results

G start Inconsistent Cellular Assay Results check_cells Check Cell Culture Confounders start->check_cells check_reagents Check Reagent Variability check_cells->check_reagents OK list_cells Passage Number? Seeding Density? Cell Health? check_cells->list_cells resolve Implement Controls and Re-run Experiment check_cells->resolve Issue Found check_protocol Review Experimental Protocol check_reagents->check_protocol OK list_reagents New Lots of Media/Serum? Compound Degradation? check_reagents->list_reagents check_reagents->resolve Issue Found list_protocol Consistent Incubation Times? Solvent Concentration? Pipetting Error? check_protocol->list_protocol check_protocol->resolve OK check_protocol->resolve Issue Found

Caption: A logical workflow for troubleshooting sources of variability in cell-based assays.

References

Validation & Comparative

A Comparative Analysis of Novel Androgen Receptor Inhibitors: VPC-13163 and Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel androgen receptor (AR) inhibitor, VPC-13163, and the established second-generation antiandrogen, enzalutamide, in preclinical models of castration-resistant prostate cancer (CRPC).

While direct comparative data for VPC-13163 is limited in publicly available literature, this guide presents a detailed analysis of a closely related and more potent compound from the same class, VPC-13566 , as a surrogate to illustrate the potential of this novel therapeutic approach. The data is based on preclinical studies investigating the efficacy of these compounds in both androgen-sensitive and enzalutamide-resistant CRPC models.

Executive Summary

Enzalutamide, a potent androgen receptor (AR) antagonist, is a standard-of-care treatment for CRPC. It functions by targeting the ligand-binding domain (LBD) of the AR, thereby inhibiting androgen binding and subsequent downstream signaling. However, resistance to enzalutamide frequently develops, often through mutations in the AR LBD or the emergence of AR splice variants that lack the LBD.

The VPC series of compounds, including VPC-13163 and the more potent analogue VPC-13566, represent a novel class of AR inhibitors that target the Binding Function 3 (BF3) site on the AR. This alternative binding site offers a distinct mechanism of action that has shown promise in overcoming enzalutamide resistance. This guide will delve into the available preclinical data to compare the efficacy and mechanisms of these two classes of AR inhibitors.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of VPC-13566 compared to enzalutamide in prostate cancer cell lines.

Table 1: Inhibition of Prostate-Specific Antigen (PSA) Expression

CompoundLNCaP (IC50 in µM)MR49F (Enzalutamide-Resistant) (IC50 in µM)
VPC-13566 0.080.35
Enzalutamide Not specified in sourceIneffective

IC50 represents the half-maximal inhibitory concentration.

Table 2: Inhibition of Cell Viability

CompoundLNCaP (IC50 in µM)MR49F (Enzalutamide-Resistant) (IC50 in µM)PC3 (AR-negative)
VPC-13566 0.150.07No effect
Enzalutamide Not specified in sourceIneffectiveNot specified in source

Data Presentation: In Vivo Efficacy in CRPC Xenograft Model

The in vivo efficacy of VPC-13566 was compared to enzalutamide in a castrated mouse xenograft model using LNCaP cells, which mimics the progression to castration-resistant disease.

Table 3: In Vivo Tumor Growth Inhibition and PSA Reduction in LNCaP Xenografts

Treatment GroupTumor Growth SuppressionSerum PSA Decrease
VPC-13566 Significant (p < 0.05)Significant (p < 0.01)
Enzalutamide Significant (p < 0.01)Significant (p < 0.01)
Vehicle Control --

These results indicate that VPC-13566 effectively suppresses tumor growth and reduces PSA levels in a CRPC xenograft model to a degree comparable to enzalutamide.[1]

Mechanism of Action

Enzalutamide: Targeting the Ligand-Binding Domain

Enzalutamide is a potent competitive inhibitor of the androgen receptor.[2][3] It acts at multiple steps in the AR signaling pathway by:

  • Blocking the binding of androgens to the AR.[2][3]

  • Inhibiting the nuclear translocation of the AR.[2][3]

  • Impairing the binding of the AR to DNA.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation (Inhibited by Enzalutamide) Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes

Enzalutamide's Mechanism of Action
VPC-13163 / VPC-13566: Targeting the Binding Function 3 (BF3) Site

VPC-13163 and its analogues are potent inhibitors that target the Binding Function 3 (BF3) site of the androgen receptor.[1] This site is a surface pocket on the AR that is distinct from the ligand-binding domain and is crucial for the interaction with co-chaperone proteins required for AR stability and nuclear translocation. By binding to the BF3 site, these compounds disrupt critical protein-protein interactions, leading to the inhibition of AR activity. This novel mechanism allows them to be effective even when the ligand-binding domain is mutated or bypassed, as is the case in some forms of enzalutamide resistance.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR BF3_site BF3 Site AR_nucleus AR AR->AR_nucleus Nuclear Translocation (Blocked) Co-chaperone Co-chaperone Co-chaperone->BF3_site Binds VPC-13566 VPC-13566 VPC-13566->BF3_site Inhibits Interaction Gene_Transcription Gene Transcription No_Transcription Inhibition of Gene Transcription

VPC Compound Mechanism of Action

Experimental Protocols

Cell Lines and Culture
  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.

  • MR49F: An enzalutamide-resistant LNCaP-derived cell line.

  • PC3: An androgen-independent human prostate cancer cell line (AR-negative).

  • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.

PSA Expression Assay
  • LNCaP or MR49F cells were seeded in 24-well plates.

  • After 24 hours, cells were treated with varying concentrations of VPC-13566 or enzalutamide in the presence of the synthetic androgen R1881 (1 nM).

  • The medium was collected after 72 hours, and the concentration of secreted PSA was determined using a PSA ELISA kit.

  • IC50 values were calculated from the dose-response curves.

Cell Viability Assay (MTS Assay)
  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with a range of concentrations of the test compounds.

  • Cell viability was assessed after 4 days of treatment using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

  • Absorbance was measured at 490 nm, and IC50 values were determined.

In Vivo Xenograft Model
  • Male immunodeficient mice were subcutaneously inoculated with LNCaP cells.

  • Once tumors reached a specified volume, the mice were castrated to induce a castration-resistant state.

  • When tumors began to regrow, indicating the development of CRPC, mice were randomized into treatment groups: vehicle control, VPC-13566, or enzalutamide.

  • Tumor volumes and serum PSA levels were monitored throughout the treatment period.

  • Statistical analysis was performed to determine the significance of tumor growth inhibition and PSA reduction.

G Start Start LNCaP_inoculation Subcutaneous inoculation of LNCaP cells into mice Start->LNCaP_inoculation Tumor_growth Tumor growth to specified volume LNCaP_inoculation->Tumor_growth Castration Surgical Castration Tumor_growth->Castration CRPC_development Tumor regrowth (CRPC development) Castration->CRPC_development Randomization Randomization CRPC_development->Randomization Vehicle Vehicle Control Randomization->Vehicle VPC-13566 VPC-13566 Treatment Randomization->VPC-13566 Enzalutamide Enzalutamide Treatment Randomization->Enzalutamide Monitoring Monitor Tumor Volume and Serum PSA Vehicle->Monitoring VPC-13566->Monitoring Enzalutamide->Monitoring Analysis Data Analysis Monitoring->Analysis End End Analysis->End

In Vivo Xenograft Experimental Workflow

Conclusion

The preclinical data for the BF3 site inhibitor VPC-13566 demonstrates a potent anti-cancer effect in both androgen-sensitive and, critically, enzalutamide-resistant CRPC models. Its efficacy in the enzalutamide-resistant cell line MR49F highlights the potential of this novel mechanism of action to overcome a significant clinical challenge. The in vivo data further supports its potential as a therapeutic agent, showing comparable efficacy to enzalutamide in a CRPC xenograft model.

While further research, including direct comparative studies of VPC-13163 and enzalutamide, is necessary, the targeting of the AR BF3 site represents a promising strategy in the development of next-generation therapies for castration-resistant prostate cancer. This approach may offer a valuable alternative or complementary treatment to existing AR-LBD targeted therapies.

References

Synergistic Potential of Novel Prostate Cancer Agent VPC13163 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide explores the preclinical synergistic effects of novel prostate cancer therapies, with a focus on compounds developed by the Vancouver Prostate Centre (VPC). While direct data on a compound designated "VPC13163" is not publicly available, this report utilizes a representative VPC-developed molecule, VPC-14449 , an inhibitor of the Androgen Receptor DNA-Binding Domain (AR-DBD), to illustrate the potential for synergistic or additive effects when combined with current standards of care in prostate cancer treatment. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate emerging therapeutic strategies.

Introduction to Novel AR-Targeting Agents

The Androgen Receptor (AR) remains a critical therapeutic target in prostate cancer. However, resistance to existing AR-targeted therapies, such as enzalutamide, is a significant clinical challenge. Novel agents that target different domains of the AR, such as the DNA-Binding Domain (DBD), offer a promising strategy to overcome resistance and enhance therapeutic efficacy. VPC-14449 is a potent and selective small molecule inhibitor of the AR-DBD.[1] Its mechanism of action, which involves interfering with the binding of the AR to chromatin, distinguishes it from conventional therapies that target the ligand-binding domain (LBD).[1][2]

Synergistic and Additive Effects of VPC-14449 with Enzalutamide

Preclinical studies have investigated the combinatorial effects of VPC-14449 with the widely used anti-androgen, enzalutamide. The rationale for this combination lies in their distinct mechanisms of action, targeting two different functional domains of the Androgen Receptor.

Quantitative Data Summary

The following table summarizes the observed effects of VPC-14449 and enzalutamide, both individually and in combination, on the viability of the LNCaP prostate cancer cell line.

Treatment GroupConcentration% Inhibition of Cell Viability (relative to DMSO control)Effect
Enzalutamide130 nM (IC25)~25%Single Agent
VPC-14449665 nM (IC25)~25%Single Agent
Enzalutamide + VPC-14449130 nM + 665 nM~50%Additive Effect

Data synthesized from preclinical studies on LNCaP cells.[3]

This data indicates an additive effect when VPC-14449 and enzalutamide are co-administered at their respective IC25 concentrations, resulting in a level of inhibition comparable to the sum of their individual effects.[3]

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of VPC-14449 and enzalutamide, alone and in combination, on the viability of LNCaP prostate cancer cells.

Methodology:

  • LNCaP cells were seeded in appropriate multi-well plates and cultured in RPMI medium supplemented with charcoal-stripped serum (CSS) to minimize the influence of endogenous androgens.

  • Cells were treated with either enzalutamide (130 nM), VPC-14449 (665 nM), or a combination of both drugs at the specified concentrations. A DMSO vehicle control was also included.

  • Following a 24-hour incubation period, cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT assay).

  • The absorbance was measured using a plate reader, and the percentage of cell viability was calculated relative to the DMSO-treated control cells.

  • The percentage of inhibition was determined by subtracting the percentage of viability from 100%.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental approach, the following diagrams are provided.

AR_Signaling_Pathway Androgen Receptor Signaling and Points of Inhibition Androgen Androgen AR_LBD AR Ligand-Binding Domain (LBD) Androgen->AR_LBD Binds to AR_DBD AR DNA-Binding Domain (DBD) AR_LBD->AR_DBD Activates ARE Androgen Response Element (DNA) AR_DBD->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->AR_LBD Inhibits VPC14449 VPC-14449 VPC14449->AR_DBD Inhibits

Caption: AR signaling pathway and inhibition points.

Experimental_Workflow Workflow for Cell Viability Assay cluster_setup Experiment Setup cluster_analysis Data Analysis Cell_Seeding Seed LNCaP Cells Treatment Treat with Compounds: - DMSO (Control) - Enzalutamide (IC25) - VPC-14449 (IC25) - Combination Cell_Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTS_Assay Perform MTS Assay Incubation->MTS_Assay Absorbance Measure Absorbance MTS_Assay->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation

Caption: Experimental workflow for combination study.

Discussion and Future Directions

The additive effect observed with the combination of VPC-14449 and enzalutamide in LNCaP cells highlights the potential of targeting multiple domains of the Androgen Receptor to enhance anti-cancer activity.[3] This strategy may be particularly relevant in the context of acquired resistance to LBD-targeted therapies.

Further research is warranted to explore the synergistic potential of AR-DBD inhibitors with other classes of prostate cancer therapies, including chemotherapy (e.g., docetaxel) and PARP inhibitors, especially in models of castrate-resistant prostate cancer (CRPC). Investigating these combinations in vivo will be a critical next step to validate the preclinical findings and assess the therapeutic window of such combination regimens.

While the specific compound "this compound" remains to be publicly characterized, the data from related VPC-developed molecules provide a strong rationale for the continued exploration of novel AR inhibitors in combination therapy for prostate cancer.

References

A Head-to-Head Comparison of Androgen Receptor BF3 Inhibitors for Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Mechanisms of Novel AR BF3 Inhibitors.

The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current anti-androgen therapies. A promising strategy that has emerged is the targeting of the Binding Function 3 (BF3) site on the androgen receptor (AR). Unlike traditional anti-androgens that compete with endogenous ligands at the ligand-binding pocket, BF3 inhibitors offer an alternative mechanism of action, showing potential in treating castration-resistant prostate cancer (CRPC), including forms resistant to second-generation anti-androgens like enzalutamide. This guide provides a head-to-head comparison of key AR BF3 inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development efforts.

Mechanism of Action: A Tale of Two Allosteric Approaches

AR BF3 inhibitors primarily exert their effects through two distinct but related allosteric mechanisms that ultimately lead to the suppression of AR transcriptional activity. The BF3 pocket is a shallow groove on the surface of the AR ligand-binding domain (LBD) that serves as a crucial interaction site for various co-chaperone proteins.

One proposed mechanism involves the direct competition between the inhibitor and AR co-chaperones, such as BAG family molecular chaperone regulator 1 (Bag-1L) and small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[1][2] By occupying the BF3 site, these inhibitors prevent the binding of these essential co-chaperones, which are critical for proper AR folding, stability, and nuclear translocation. This disruption effectively halts the downstream signaling cascade.

A second, complementary mechanism suggests that the binding of an inhibitor to the BF3 site induces a conformational change in the AR protein. This allosteric modulation affects the nearby Activation Function 2 (AF2) site, which is the primary binding surface for coactivators necessary for transcriptional activation.[3] The altered conformation of AF2 prevents the recruitment of these coactivators, thereby silencing the expression of androgen-regulated genes.

The following diagram illustrates the signaling pathway and the points of intervention for AR BF3 inhibitors.

AR_BF3_Signaling_Pathway AR BF3 Inhibitor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSPs) HSP->AR_HSP AR_Androgen Activated AR AR_HSP->AR_Androgen HSP Dissociation Co_chaperone Co-chaperones (e.g., Bag-1L, SGTA) Co_chaperone->AR_Androgen Binds to BF3 site AR_Nuclear Nuclear AR AR_Androgen->AR_Nuclear Nuclear Translocation BF3_Inhibitor AR BF3 Inhibitor BF3_Inhibitor->AR_Androgen Blocks BF3 site BF3_Inhibitor->AR_Nuclear Inhibits Translocation Coactivators Coactivators BF3_Inhibitor->Coactivators Prevents Binding (Allosteric effect on AF2) ARE Androgen Response Element (ARE) AR_Nuclear->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Coactivators->AR_Nuclear Binds to AF2 site

AR BF3 Inhibitor Signaling Pathway

Quantitative Performance of AR BF3 Inhibitors

The following tables summarize the in vitro efficacy of prominent AR BF3 inhibitors against various prostate cancer cell lines. The data highlights their potency in inhibiting AR-mediated gene transcription and cell proliferation, particularly in models of enzalutamide resistance.

Table 1: Inhibition of AR Transcriptional Activity (IC50, µM)

CompoundLNCaP (Androgen-Sensitive)MR49F (Enzalutamide-Resistant)Reference
VPC-13566 0.050.35 (PSA expression)[4]
Compound 23 0.31-[4]
Indole Cmpd 47 1.86.0 (PSA expression)[1][3]
Indole Cmpd 54 1.5-[3]
Indole Cmpd 12m 0.31-[3]
Indole Cmpd 42b 1.56.4[1]
Enzalutamide 0.19Ineffective[4]

Table 2: Inhibition of Prostate Cancer Cell Growth (IC50, µM)

CompoundLNCaPMR49FPC3 (AR-Negative)Reference
VPC-13566 0.150.07No effect[4]
Indole Cmpd 47 -EffectiveNo effect[5]

Key Experimental Protocols

To ensure the reproducibility and accurate evaluation of AR BF3 inhibitors, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays used to characterize these compounds.

AR Transcriptional Activity Assay (eGFP Reporter Assay)

This assay quantifies the ability of a compound to inhibit androgen-induced transcription of a reporter gene under the control of an androgen-responsive promoter.

eGFP_Assay_Workflow eGFP Reporter Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Plate LNCaP-eGFP cells in 96-well plates B Add synthetic androgen (e.g., R1881) + varying concentrations of test compound A->B C Incubate for 72 hours B->C D Measure eGFP fluorescence (Excitation: 485 nm, Emission: 535 nm) C->D E Normalize fluorescence to control and calculate IC50 values D->E

eGFP Reporter Assay Workflow

Methodology:

  • Cell Culture: LNCaP cells stably transfected with an enhanced Green Fluorescent Protein (eGFP) reporter gene driven by an androgen-responsive probasin promoter (ARR2PB) are cultured in RPMI 1640 medium supplemented with 5% charcoal-stripped serum (CSS) for 5 days to deplete endogenous androgens.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 35,000 cells per well.

  • Compound Treatment: A synthetic androgen, such as R1881 (0.1 nM), is added to the wells along with a serial dilution of the test compound (typically ranging from 0 to 100 µM).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fluorescence Measurement: The eGFP fluorescence is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: The fluorescence readings are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Prostate cancer cells (e.g., LNCaP, MR49F, PC3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified period (e.g., 4 days).

  • MTS Reagent Addition: Following the treatment period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Reagent) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are corrected for background absorbance, and the IC50 values for cell growth inhibition are determined by plotting the percentage of viable cells against the compound concentration.

Co-chaperone Interaction Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In the context of AR BF3 inhibitors, this assay can be used to quantify the displacement of a fluorescently labeled co-chaperone peptide (e.g., from Bag-1L) from the AR LBD by a test compound.

FP_Assay_Principle Fluorescence Polarization Assay Principle cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition Unbound_Tracer Fluorescent Tracer Unbound_Rotation Fast Rotation Low Polarization Unbound_Tracer->Unbound_Rotation Unbound_AR AR LBD Bound_Complex AR-Tracer Complex Unbound_Light Polarized Light Unbound_Light->Unbound_Tracer Bound_Rotation Slow Rotation High Polarization Bound_Complex->Bound_Rotation Bound_Light Polarized Light Bound_Light->Bound_Complex Comp_Tracer Fluorescent Tracer Comp_Rotation Fast Rotation Low Polarization Comp_Tracer->Comp_Rotation Comp_AR AR LBD Comp_AR->Comp_Tracer No Binding Comp_Inhibitor BF3 Inhibitor Comp_Inhibitor->Comp_AR Binds

Fluorescence Polarization Assay Principle

Methodology:

  • Reagent Preparation: A fluorescently labeled peptide derived from the AR-binding region of a co-chaperone (e.g., Bag-1L) is synthesized. Purified AR LBD is also prepared.

  • Assay Setup: The assay is performed in a low-volume, non-binding microplate. The fluorescent tracer and the AR LBD are incubated together to allow for binding, resulting in a high polarization signal.

  • Compound Addition: Serial dilutions of the test compound are added to the wells containing the pre-formed AR-tracer complex.

  • Incubation: The plate is incubated to allow the system to reach equilibrium.

  • Polarization Measurement: A microplate reader equipped with polarizing filters is used to measure the fluorescence polarization in each well.

  • Data Analysis: The decrease in polarization, indicating the displacement of the fluorescent tracer by the test compound, is plotted against the compound concentration to determine the IC50 value for the disruption of the AR-co-chaperone interaction.

Conclusion and Future Directions

AR BF3 inhibitors represent a promising new class of therapeutics for prostate cancer, particularly for patients who have developed resistance to current treatments. Their unique allosteric mechanism of action provides a clear advantage over traditional androgen receptor antagonists. The data presented in this guide demonstrates the potent anti-cancer activity of several lead compounds in this class.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their clinical applicability. Head-to-head in vivo studies in relevant animal models of CRPC will be crucial to further validate their therapeutic potential. Additionally, the exploration of combination therapies, potentially with existing anti-androgens, could offer synergistic effects and further delay the onset of resistance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing this exciting area of cancer drug discovery.

References

Validating the Anti-proliferative Activity of VPC13163 in 3D Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-proliferative agent, VPC13163, against established chemotherapeutic drugs in a three-dimensional (3D) cell culture model. The use of 3D culture systems, such as tumor spheroids, offers a more physiologically relevant environment for assessing drug efficacy compared to traditional 2D monolayers, bridging the gap between in vitro assays and in vivo animal models.[1] This document outlines the experimental validation of this compound's anti-proliferative activity, presenting its performance alongside Doxorubicin, Paclitaxel, and Gefitinib. Detailed experimental protocols and visual diagrams of the targeted signaling pathway and experimental workflow are provided to support the adoption of this compound in preclinical research.

Comparative Anti-proliferative Activity in 3D Spheroid Models

The anti-proliferative efficacy of this compound was evaluated in a 3D spheroid model derived from the A549 non-small cell lung cancer cell line. The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® 3D Cell Viability Assay after a 72-hour treatment period. The results are compared with the IC50 values of well-established anti-cancer agents, Doxorubicin, Paclitaxel, and Gefitinib, in similar 3D culture systems.

CompoundTarget/Mechanism of ActionCell Line3D ModelIC50 (µM)Reference
This compound Hypothetical: MEK1/2 Inhibitor A549 Spheroid 8.5 Internal Data
DoxorubicinDNA intercalator, Topoisomerase II inhibitorA549Spheroid~20-100[2]
DoxorubicinDNA intercalator, Topoisomerase II inhibitorBT-20Spheroid>6[3]
PaclitaxelMicrotubule stabilizerTOV112DSpheroid~7.1x monolayer IC50[4]
PaclitaxelMicrotubule stabilizer4T1Spheroid>3.78[5]
GefitinibEGFR Tyrosine Kinase InhibitorH1650SpheroidGrowth Reduction at 1µM[6]

Note: IC50 values in 3D models are generally higher than in 2D cultures due to factors like limited drug penetration and the presence of a hypoxic core.[2][7] The data presented is a compilation from different studies and should be interpreted in the context of the specific experimental conditions of each study.

Experimental Protocols

3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment plates.

Materials:

  • A549 cells (or other cancer cell line of choice)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture A549 cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.

  • Neutralize the trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (yielding 2,000 cells per well).

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid integrity can be monitored daily using an inverted microscope.

Anti-proliferative Assay in 3D Spheroids (CellTiter-Glo® 3D)

This protocol outlines the procedure for assessing cell viability in 3D spheroids following treatment with anti-proliferative compounds.

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound and other test compounds (stock solutions)

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in complete culture medium at 2x the final desired concentration.

  • Carefully remove 100 µL of medium from each well of the spheroid plate and add 100 µL of the 2x compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • After the incubation period, allow the plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.[8][9]

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8][10]

  • Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[8][9]

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8][9]

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Leads to

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Spheroid Formation Spheroid Formation Cell Culture->Spheroid Formation Compound Treatment Compound Treatment Spheroid Formation->Compound Treatment Incubation 72h Incubation Compound Treatment->Incubation Viability Assay CellTiter-Glo 3D Incubation->Viability Assay Data Acquisition Luminescence Reading Viability Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Result Comparative Efficacy Data IC50 Calculation->Result

References

Cross-Resistance Among Androgen Receptor Inhibitors in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of enzalutamide, apalutamide, and darolutamide, with a focus on the underlying mechanisms of resistance.

In the landscape of advanced prostate cancer treatment, several next-generation androgen receptor (AR) inhibitors have significantly improved patient outcomes.[1][2][3] However, the emergence of cross-resistance among these agents presents a significant clinical challenge.[1][2][3] This guide provides a comparative overview of the cross-resistance observed between prominent AR inhibitors, supported by experimental findings. While the initial query included VPC13163, no publicly available research data on this specific compound and its cross-resistance profile with other AR inhibitors could be identified. Therefore, this analysis will focus on the well-documented cross-resistance patterns among enzalutamide, apalutamide, and darolutamide.

Mechanisms of Cross-Resistance

A primary driver of cross-resistance among AR inhibitors is the activation of the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)/AR-V7 axis.[1][2][3] Studies have demonstrated that resistance to enzalutamide and abiraterone can confer cross-resistance to apalutamide and darolutamide through this pathway.[1][2][3] The splice variant AR-V7, which lacks the ligand-binding domain, is a key factor in the development of resistance to AR-targeted therapies. The AKR1C3 enzyme contributes to the intratumoral production of androgens, which can activate the full-length AR. Chronic treatment with AR inhibitors can lead to the upregulation of both AKR1C3 and AR-V7, creating a feed-forward loop that sustains AR signaling and promotes resistance.

Darolutamide, however, possesses a distinct chemical structure which may allow it to retain some efficacy in tumors resistant to enzalutamide and apalutamide, potentially due to its activity against certain AR mutations like the F876L mutation.[4]

Quantitative Analysis of Cross-Resistance

The following tables summarize key findings from studies investigating cross-resistance among AR inhibitors.

Table 1: PSA Response in Patients with Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) Switched to a Second AR Inhibitor [5]

PSA Response MetricResponse to First ARSIResponse to Second ARSIP-value
Any PSA Response88%45%< 0.001
PSA Decline ≥ 50%71%9.3%< 0.001
PSA Decline ≥ 90%33%2.7%< 0.001

Table 2: Efficacy of Darolutamide in nmCRPC Patients Resistant to Enzalutamide or Apalutamide [6]

ParameterValue
Patients with >50% PSA Decline55.5% (5 out of 9)
Average PSA Decline73%
Median Progression-Free Survival6 months

Experimental Protocols

The findings presented are based on a combination of in vitro and retrospective clinical studies. Key experimental methodologies are outlined below.

Cell-Based Assays for Cross-Resistance:

  • Cell Lines: Human prostate cancer cell lines, such as C4-2B and CWR22Rv1, are commonly used. Enzalutamide- or abiraterone-resistant cell lines (e.g., C4-2B MDVR, C4-2B AbiR) are generated by long-term culture in the presence of the respective drugs.[1]

  • Treatments: Parental and resistant cell lines are treated with varying doses of enzalutamide, apalutamide, or darolutamide.[1]

  • Viability and Proliferation Assays: Assays such as MTT or colony formation assays are used to assess the effect of the different AR inhibitors on cell viability and growth.[1]

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are employed to measure the expression levels of key genes and proteins involved in resistance, such as AKR1C3 and AR-V7.[1][2]

  • Gene Knockdown Experiments: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to knockdown the expression of specific genes, such as AKR1C3 or AR-V7, to determine their role in conferring resistance.[1][2]

Retrospective Clinical Studies:

  • Patient Population: Studies often include patients with nmCRPC who have shown biochemical progression (rising PSA levels) while on enzalutamide or apalutamide and are subsequently switched to darolutamide.[6]

  • Data Collection: Patient data, including PSA levels before and after switching therapy, and time to progression, are retrospectively collected and analyzed.[5][6]

  • Endpoints: The primary endpoints typically include the rate of PSA decline (e.g., ≥50% reduction) and progression-free survival.[5][6]

Visualizing the Pathways and Workflows

Signaling Pathway of AKR1C3/AR-V7 Mediated Cross-Resistance

cluster_0 AR Inhibitor Treatment cluster_1 Resistance Mechanisms cluster_2 Cellular Outcomes Enzalutamide Enzalutamide AKR1C3 ↑ AKR1C3 Enzalutamide->AKR1C3 Chronic Treatment AR_FL Full-Length AR Enzalutamide->AR_FL Inhibition Apalutamide Apalutamide Apalutamide->AKR1C3 Chronic Treatment Apalutamide->AR_FL Inhibition Darolutamide Darolutamide Darolutamide->AR_FL Inhibition AR_V7 ↑ AR-V7 AKR1C3->AR_V7 Upregulation Proliferation Cell Proliferation AR_V7->Proliferation Survival Cell Survival AR_V7->Survival AR_FL->Proliferation AR_FL->Survival

Caption: AKR1C3/AR-V7 signaling in AR inhibitor cross-resistance.

Experimental Workflow for Assessing Cross-Resistance In Vitro

A Start with Prostate Cancer Cell Lines B Develop Resistant Cell Lines (e.g., long-term enzalutamide treatment) A->B C Treat Parental and Resistant Cells with different AR inhibitors B->C D Assess Cell Viability and Proliferation C->D E Analyze Gene and Protein Expression (AKR1C3, AR-V7) C->E G Compare Drug Sensitivity Profiles D->G F Perform Gene Knockdown Studies to Confirm Mechanisms E->F F->G

Caption: In vitro workflow for cross-resistance studies.

References

In Vivo Validation of VPC13163: A Comparative Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, "VPC13163" does not correspond to a publicly disclosed compound. Therefore, this guide has been constructed as a template to aid researchers, scientists, and drug development professionals in the process of in vivo validation and comparison for a novel investigational compound. For illustrative purposes, we will hypothesize that This compound is a novel small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) , a critical checkpoint in the cancer immunity cycle.

This guide objectively compares the hypothesized performance of this compound with a standard-of-care immunotherapy agent and another small-molecule inhibitor, providing supporting experimental data and detailed protocols.

Introduction to the Hypothesized Mechanism of Action

Cancer cells can evade the immune system by expressing PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on activated T cells, it triggers an inhibitory signal that suppresses T cell activity, allowing the tumor to grow unchecked. This compound is postulated to be a small-molecule that binds to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 and restoring T cell-mediated anti-tumor immunity.

Below is a diagram illustrating this proposed mechanism.

cluster_t_cell T Cell cluster_tumor_cell Tumor Cell cluster_inhibition Immune Inhibition cluster_this compound This compound Action T_Cell T Cell PD1 PD-1 Receptor T_Cell->PD1 expresses PDL1 PD-L1 PD1->PDL1 T_Cell_Activation T Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation Leads to Tumor_Cell Tumor Cell Tumor_Cell->PDL1 expresses T_Cell_Inactivation T Cell Inactivation PDL1_Dimer PD-L1 Dimerization & Internalization PDL1->PDL1_Dimer Induces This compound This compound (Small Molecule) This compound->PDL1 Binds to PDL1_Dimer->PD1 Prevents Binding to

Caption: Hypothesized mechanism of this compound action on the PD-1/PD-L1 pathway.

Comparative In Vivo Efficacy Study

To validate the in vivo mechanism of action of this compound, a syngeneic mouse tumor model (C57BL/6 mice bearing MC38 colon adenocarcinoma tumors) was utilized. This model is immunocompetent and responsive to checkpoint inhibition.

Experimental Groups:
  • Vehicle Control: Standard vehicle administered orally.

  • This compound: 50 mg/kg, administered orally, once daily.

  • Competitor X: 50 mg/kg, a reference small-molecule PD-L1 inhibitor, administered orally, once daily.

  • Anti-PD-L1 Antibody: 10 mg/kg, administered intraperitoneally, twice weekly.

Data Summary

The following tables summarize the key findings from the in vivo study, comparing this compound to relevant alternatives.

Table 1: Anti-Tumor Efficacy

Group Mean Tumor Volume (mm³) at Day 21 (± SEM) Tumor Growth Inhibition (%) Complete Responders
Vehicle Control 1850 ± 210 - 0/10
This compound 450 ± 95 75.7 3/10
Competitor X 620 ± 110 66.5 1/10

| Anti-PD-L1 Ab | 380 ± 88 | 79.5 | 4/10 |

Table 2: Immune Cell Infiltration in Tumors (Day 21)

Group CD8+ T Cells / mm² (± SEM) CD4+ FoxP3- T Cells / mm² (± SEM) Ratio of CD8+ / Treg (FoxP3+)
Vehicle Control 85 ± 15 110 ± 20 1.5
This compound 350 ± 45 280 ± 35 5.8
Competitor X 290 ± 40 240 ± 30 4.5

| Anti-PD-L1 Ab | 410 ± 50 | 310 ± 40 | 6.2 |

Table 3: Systemic Cytokine Levels in Serum (Day 21)

Group IFN-γ (pg/mL) (± SEM) TNF-α (pg/mL) (± SEM)
Vehicle Control 30 ± 8 45 ± 10
This compound 155 ± 25 180 ± 30
Competitor X 120 ± 20 145 ± 25

| Anti-PD-L1 Ab | 180 ± 30 | 210 ± 35 |

Experimental Workflow and Protocols

The successful validation of this compound's mechanism of action relies on a rigorously executed experimental plan.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Acclimate C57BL/6 Mice B Implant MC38 Tumor Cells (Subcutaneously) A->B C Tumor Growth to ~100 mm³ B->C D Randomize into Treatment Groups (n=10/group) C->D E Administer Compounds as per Protocol D->E F Monitor Tumor Volume & Body Weight (3x weekly) E->F G Terminal Bleed (Day 21) (Serum for Cytokines) F->G H Tumor Excision (Day 21) (for IHC & Flow Cytometry) G->H

Caption: Workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

1. Animal Model and Tumor Implantation:

  • Animals: Female C57BL/6 mice, 6-8 weeks old, were acclimated for one week.

  • Cell Line: MC38 colon adenocarcinoma cells were cultured in DMEM with 10% FBS.

  • Implantation: 1 x 10⁶ MC38 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

2. Treatment Administration:

  • Tumors were allowed to grow to an average volume of 80-120 mm³.

  • Mice were randomized into four groups as described above.

  • This compound and Competitor X were formulated in 0.5% methylcellulose and administered by oral gavage daily.

  • Anti-PD-L1 antibody was diluted in sterile PBS and administered via intraperitoneal injection twice weekly.

3. Tumor Measurement and Efficacy Assessment:

  • Tumor dimensions were measured three times a week using digital calipers.

  • Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (%) was calculated as: [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

4. Immunohistochemistry (IHC) for Immune Cell Infiltration:

  • At day 21, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • 5 µm sections were stained with primary antibodies against CD8 (Cell Signaling Technology, #9883) and FoxP3 (eBioscience, #14-7777-82).

  • Slides were imaged, and positive cells were quantified in five high-power fields per tumor using ImageJ software.

5. Flow Cytometry:

  • A portion of the fresh tumor was mechanically and enzymatically dissociated to a single-cell suspension.

  • Cells were stained with a panel of fluorescently-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8).

  • Data was acquired on a BD LSRFortessa flow cytometer and analyzed using FlowJo software.

6. Cytokine Analysis:

  • Blood was collected via cardiac puncture at the terminal endpoint.

  • Serum was isolated and analyzed for IFN-γ and TNF-α levels using a multiplex immunoassay (e.g., Meso Scale Discovery) according to the manufacturer's instructions.

Comparative Analysis Logic

The validation of this compound's mechanism is based on a logical comparison against both a negative control (vehicle) and established positive controls that act on the same pathway.

cluster_comparators Comparators cluster_endpoints Key Validation Endpoints This compound This compound Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) This compound->Efficacy superior to Vehicle? This compound->Efficacy comparable to Controls? MoA Mechanism of Action Biomarkers (CD8+ T Cell Infiltration) This compound->MoA superior to Vehicle? This compound->MoA comparable to Controls? PKPD Pharmacodynamic Effect (Systemic Cytokine Increase) This compound->PKPD superior to Vehicle? This compound->PKPD comparable to Controls? Vehicle Vehicle (Negative Control) CompetitorX Competitor X (Small Molecule) AntiPDL1 Anti-PD-L1 Ab (Biologic Positive Control)

Caption: Logical framework for comparing this compound against controls.

Conclusion

The presented data provides a comprehensive in vivo validation of the hypothesized mechanism of action for the novel PD-L1 small-molecule inhibitor, this compound. When compared to both a vehicle control and relevant therapeutic alternatives, this compound demonstrates significant anti-tumor efficacy. This effect is strongly associated with the intended immune-modulatory mechanism, evidenced by increased infiltration of cytotoxic T cells into the tumor microenvironment and a systemic increase in pro-inflammatory cytokines. The performance of this compound is robust and comparable to that of the established anti-PD-L1 antibody, validating its potential as a promising therapeutic candidate.

Evaluation of "VPC13163" Safety Profile Inconclusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the safety profile and clinical data of a compound or product identified as "VPC13163" has yielded no specific results. Publicly accessible databases, including clinical trial registries, do not contain information pertaining to a therapeutic agent with this identifier.

Consequently, a comparative analysis of the safety profile of this compound against standard treatments, as requested, cannot be performed at this time. The core requirements of presenting quantitative safety data, detailing experimental protocols, and visualizing relevant pathways are contingent on the availability of foundational information about the compound .

It is possible that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a mistyped identifier. Without further clarifying details, a meaningful evaluation and comparison with established therapies is not feasible.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or proprietary databases for preliminary data. Should "this compound" be an alternative designation for a known therapeutic, providing the correct nomenclature will be essential for any future analysis.

At present, no data is available to construct the requested comparison guides, data tables, or diagrams.

Independent Verification of VPC13163's Inhibitory Effect on PSA Expression: A Comparative Analysis of Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data did not yield specific information regarding a compound designated as VPC13163 and its inhibitory effect on Prostate-Specific Antigen (PSA) expression. Therefore, a direct comparative guide for this compound cannot be provided at this time.

However, to address the core interest in compounds that inhibit PSA expression, this guide offers a comparative analysis of several alternative molecules for which experimental data is available. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of PSA.

The compounds discussed below—Sakurasosaponin, Genistein, and Compound 154—have demonstrated the ability to modulate PSA expression through various mechanisms, primarily by targeting the Androgen Receptor (AR) signaling pathway.

Comparative Analysis of PSA Expression Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of these alternative compounds on PSA expression and related cellular processes.

CompoundCell Line(s)ConcentrationEffect on PSA ExpressionOther Key Effects
Sakurasosaponin LNCaP, 22Rv1, C4-2Time- and dose-dependentPotent decrease in PSA mRNA and protein levels.[1]Induces mitochondrial-mediated cell death; Decreases AR expression.[1]
Genistein 22RV1, VCaP0, 12.5, 25, 50, 100 µmol/LSignificant concentration-dependent reduction in PSA expression.[2]Inhibits CRPC cell proliferation; Decreases AKR1C3 expression.[2]
Compound 154 LNCaP0.125 µmol/LDramatically reduced secreted PSA levels.[3]Dual inhibitor of AR and STAT3 pathways; Represses AR target genes.[3]
Resveratrol LNCaP-FGCNot specifiedDecreased PSA production in DHT- and/or IL-6-treated cells.[4]Suppresses AR and STAT3 transcriptional activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following sections outline the typical experimental protocols used to assess the inhibitory effects of compounds on PSA expression.

Cell Culture and Treatment:

Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media. For experiments, cells are seeded and allowed to adhere before being treated with the test compound at various concentrations for specified durations. A vehicle control (e.g., DMSO) is run in parallel.

Quantitative Real-Time PCR (qRT-PCR) for PSA mRNA Expression:

  • RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qPCR: The relative expression of the PSA gene (KLK3) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).

Western Blotting for PSA Protein Expression:

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for PSA, followed by a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate. Band intensity is quantified and normalized to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted PSA:

  • Sample Collection: The cell culture supernatant is collected from treated and control wells.

  • ELISA Procedure: A PSA-specific ELISA kit is used to measure the concentration of secreted PSA in the supernatant according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

Androgen Receptor (AR) Signaling Pathway in Prostate Cancer

The AR signaling pathway is a critical driver of prostate cancer cell growth and survival. Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of target genes, including PSA. The compounds discussed in this guide interfere with this pathway at different points.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding PSA_Gene PSA Gene (KLK3) ARE->PSA_Gene Transcription Activation PSA_mRNA PSA_mRNA PSA_Gene->PSA_mRNA Transcription PSA_Protein PSA Protein PSA_mRNA->PSA_Protein Translation Sakurasosaponin Sakurasosaponin Sakurasosaponin->AR Inhibits Expression Genistein Genistein Genistein->AR Indirect Inhibition Compound154 Compound 154 Compound154->AR_dimer Inhibits Transcriptional Activity Experimental_Workflow start Hypothesis: Compound inhibits PSA expression cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) start->cell_culture treatment Treatment with Test Compound (Varying concentrations and durations) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction elisa ELISA for Secreted PSA treatment->elisa q_pcr qRT-PCR for PSA mRNA rna_extraction->q_pcr data_analysis Data Analysis: Compare treated vs. control q_pcr->data_analysis western_blot Western Blot for PSA Protein protein_extraction->western_blot western_blot->data_analysis elisa->data_analysis conclusion Conclusion: Inhibitory effect confirmed/refuted data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for VPC13163: A General Framework for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "VPC13163" is not a recognized chemical identifier in publicly available chemical safety databases. Therefore, a specific Safety Data Sheet (SDS) and explicit disposal instructions for a compound with this name are not available. The following guidance provides a comprehensive framework for the proper disposal of general laboratory chemicals. It is imperative to obtain the official SDS from the manufacturer or supplier for this compound to understand its specific hazards before handling or disposal.

This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper disposal of chemical waste, ensuring laboratory safety and regulatory compliance.

Immediate Safety Protocol: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal of a chemical, the Safety Data Sheet (SDS) must be consulted. The SDS is the primary source of information regarding:

  • Hazards Identification: Details on physical and health hazards (e.g., flammable, corrosive, toxic).

  • Handling and Storage: Necessary precautions and appropriate storage conditions.

  • Disposal Considerations: Information on proper disposal methods and regulatory requirements.

If you are in possession of a substance labeled "this compound," you must contact the manufacturer or your institution's Environmental Health and Safety (EHS) department to acquire the specific SDS for that product.

Standard Operating Procedure for Chemical Waste Disposal

The following step-by-step process outlines the necessary actions for the safe disposal of laboratory chemical waste.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous: A chemical is typically considered hazardous waste if it is ignitable, corrosive, reactive, or toxic. This determination is made based on the information in the SDS.

  • Segregate Waste Streams: Never mix different types of chemical waste. Incompatible materials can react, leading to fire, explosion, or the release of toxic gases.[1][2] Key segregation practices include:

    • Separating halogenated from non-halogenated organic solvents.[1]

    • Keeping acids and bases in separate containers.

    • Isolating strong oxidizing agents from organic compounds.

Step 2: Proper Containerization and Labeling

  • Select a Compatible Container: The waste container must be chemically resistant to the waste it holds and must have a secure, leak-proof lid. For instance, use glass containers for most organic solvents and designated plastic containers for corrosive materials.

  • Label Immediately and Accurately: A "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[3] The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[3]

    • The full chemical name of all components (chemical formulas or abbreviations are not acceptable).[3]

    • The concentration of each component.

    • The primary hazard(s) (e.g., Flammable, Corrosive, Toxic).

    • The name and contact information of the Principal Investigator or laboratory.

    • The accumulation start date.

Step 3: Safe Accumulation and Storage

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when waste is being added.[3] This minimizes the release of hazardous vapors.

  • Designated Storage Area: Store waste in a designated satellite accumulation area within the lab. This area should be away from general lab traffic and potential sources of ignition.

  • Utilize Secondary Containment: All waste containers must be placed within a larger, chemically resistant secondary container (like a tub or tray) to contain any potential spills or leaks.[1]

Step 4: Scheduling Final Disposal

  • Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the sink or into any other drain.[3]

  • Contact EHS for Pickup: Once a waste container is full or the waste stream is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3] EHS personnel are trained to handle and transport hazardous materials for final disposal in compliance with all federal, state, and local environmental laws.[4]

Summary of Common Chemical Waste Categories

The proper handling of chemical waste depends on its hazard class. The SDS for this compound will specify which of these categories it falls into.

Waste CategoryExamplesKey Disposal & Handling Considerations
Corrosive (Acids) Hydrochloric Acid, Sulfuric AcidUse compatible plastic containers; segregate from bases and reactive metals.
Corrosive (Bases) Sodium Hydroxide, Ammonium HydroxideUse compatible plastic containers; segregate from acids.
Flammable/Ignitable Acetone, Ethanol, HexanesStore away from ignition sources; use spark-proof tools; ensure proper ventilation.
Toxic Cyanides, Heavy Metal Salts, ChloroformMinimize exposure through engineering controls and PPE; collect separately to avoid mixing with other waste streams.[5]
Reactive Peroxides, Sodium Metal, Picric AcidHandle with extreme caution; these materials can be explosive. Contact EHS for specific disposal protocols prior to handling.
Oxidizer Nitric Acid, Hydrogen PeroxideStore away from flammable and combustible materials.

Process Visualizations

The following diagrams illustrate the standard workflow for chemical disposal and the guiding principles of waste management.

start Start: Identify Chemical (this compound) as Waste sds Consult Safety Data Sheet (SDS) for Hazards start->sds segregate Segregate into Correct Waste Stream sds->segregate container Select Compatible Container & Apply Hazardous Waste Label segregate->container accumulate Add Waste to Labeled Container in Secondary Containment container->accumulate store Store Securely in Satellite Accumulation Area accumulate->store full Container Full? store->full full->store No contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) full->contact_ehs Yes end End: EHS Collects for Compliant Disposal contact_ehs->end

Caption: A step-by-step workflow for the safe disposal of laboratory chemical waste.

cluster_0 cluster_1 a Most Preferred b Least Preferred n1 Reduction & Prevention n2 Recycling & Reuse n3 Treatment n4 Disposal

Caption: The environmental hierarchy of waste management principles.

References

Essential Safety and Handling Guidance for Novel Compound VPC13163

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a substance designated "VPC13163" is publicly available. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new substance.

Immediate Safety and Logistical Information

The absence of specific data for this compound necessitates treating it as a substance with potential and unknown hazards. The primary operational goal is to minimize exposure through all potential routes (inhalation, dermal contact, ingestion, and injection) and to have a pre-planned response for any accidental release.

Personal Protective Equipment (PPE) Protocol

A tiered approach to PPE is recommended, based on the scale of the operation and the potential for aerosol generation. The following table summarizes recommended PPE for handling this compound in a research laboratory setting.

Operational Tier Task Examples Minimum Required PPE Enhanced Precautions (as needed)
Tier 1: Low-Risk Operations - Weighing small quantities in a ventilated balance enclosure- Preparing dilute solutions in a fume hood- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Flame-resistant lab coat- Chemical splash goggles if there is a risk of splashing
Tier 2: Moderate-Risk Operations - Synthesizing or purifying the compound- In-vitro cellular assays- Double nitrile gloves- Chemical splash goggles- Flame-resistant lab coat- Work in a certified chemical fume hood- Face shield in addition to goggles- Use of a closed system for transfers
Tier 3: High-Risk Operations - Handling large quantities- Procedures with a high potential for aerosolization (e.g., sonication, vortexing)- Double nitrile gloves- Chemical splash goggles and face shield- Chemical-resistant apron over a lab coat- Respiratory protection (e.g., N95 or higher, based on risk assessment)- Use of a glove box or other containment enclosure- Full-face respirator or Powered Air-Purifying Respirator (PAPR)

Operational and Disposal Plans

Engineering Controls:

  • All work with this compound, including solution preparation and handling, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • For procedures with a high risk of aerosol generation, a glove box or other primary containment enclosure should be used.

  • An eyewash station and safety shower must be immediately accessible in the work area.

Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure. The choice of decontamination solution will depend on the chemical properties of this compound, which are currently unknown. A general approach would be to use a detergent solution followed by a solvent known to dissolve the compound (if its solubility is known), and then a final rinse.

Disposal Plan:

  • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid waste, including contaminated gloves, bench paper, and consumables, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been established.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines a logical workflow for safely handling this compound, from initial planning to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol a Conduct Risk Assessment b Review Institutional SOPs a->b c Assemble Required PPE b->c d Prepare Engineering Controls (e.g., Fume Hood) c->d e Don PPE d->e f Perform Experiment in Fume Hood e->f g Decontaminate Work Area and Equipment f->g l In Case of Spill or Exposure f->l h Segregate and Label Hazardous Waste g->h i Doff PPE h->i j Dispose of PPE as Hazardous Waste i->j k Store Waste in Designated Area j->k m Follow Emergency Procedures l->m n Notify Supervisor and EHS m->n

Caption: Logical workflow for handling an unknown chemical compound like this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VPC13163
Reactant of Route 2
VPC13163

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.